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  • Product: Ethyl 3,4-difluoro-2-methoxyphenylacetate
  • CAS: 1806330-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3,4-difluoro-2-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3,4-difluoro-2-methoxyphenylacetate, with the CAS Number 1806330-92-6 , is a fluorinated aromatic ester of significant interest in the fi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-difluoro-2-methoxyphenylacetate, with the CAS Number 1806330-92-6 , is a fluorinated aromatic ester of significant interest in the field of medicinal chemistry.[1] Its structural complexity, featuring a difluoro-substituted benzene ring coupled with a methoxy group and an ethyl acetate moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms and a methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, such as metabolic stability, binding affinity, and bioavailability.[2]

This guide provides a comprehensive overview of Ethyl 3,4-difluoro-2-methoxyphenylacetate, including its physicochemical properties, a detailed synthesis protocol, its analytical characterization, and its primary application as a key building block in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3,4-difluoro-2-methoxyphenylacetate is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1806330-92-6[1]
Molecular Formula C₁₁H₁₂F₂O₃[1]
Molecular Weight 230.21 g/mol [1]
IUPAC Name ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate[1]
Synonyms Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester[1]

Synthesis Protocol

The synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(3,4-difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2), followed by a classic Fischer esterification.[3][4]

Part 1: Synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

A patented method outlines the synthesis of the carboxylic acid precursor, which involves the protection of 2,3-difluorophenol, followed by lithiation and carboxylation, and finally methylation.[5] This multi-step process ensures the correct regioselectivity of the substituents on the aromatic ring.

Causality of Experimental Choices:

  • Protection of the phenolic hydroxyl group: This is essential to prevent it from reacting with the highly basic alkyllithium reagent in the subsequent step. 3,4-dihydropyran is chosen as it forms a stable tetrahydropyranyl (THP) ether.

  • Litiation with an alkyllithium reagent: This step deprotonates the aromatic ring at the most acidic position, ortho to the protected hydroxyl group, allowing for the introduction of the acetic acid side chain.

  • Reaction with tert-butyl 2-bromoacetate: This introduces the protected carboxylic acid moiety. The tert-butyl ester is used as it can be easily hydrolyzed under acidic conditions.

  • Methylation: The final step introduces the methoxy group at the 2-position of the phenyl ring.

Part 2: Fischer Esterification to Ethyl 3,4-difluoro-2-methoxyphenylacetate

This protocol describes the acid-catalyzed esterification of 2-(3,4-difluoro-2-methoxyphenyl)acetic acid with ethanol.

Principle of the Method: Fischer esterification is an equilibrium-controlled reaction.[6] To drive the reaction towards the product (the ester), a large excess of one of the reactants (in this case, ethanol) is used.[6][7] An acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[8]

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,4-difluoro-2-methoxyphenyl)acetic acid (10.0 g, 0.049 mol).

  • Addition of Reagents: Add anhydrous ethanol (150 mL, a large excess to act as both reactant and solvent).[9]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3,4-difluoro-2-methoxyphenylacetate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Self-Validating System: The success of the synthesis can be validated at multiple stages. The neutralization step with sodium bicarbonate should result in effervescence, confirming the presence of the acid catalyst. The final product's identity and purity can be confirmed by the analytical methods described in the following section.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fischer Esterification cluster_purification Purification & Analysis A 2,3-Difluorophenol B 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) A->B Multi-step patented synthesis [4] E Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) B->E Reflux C Anhydrous Ethanol (Excess) C->E D H₂SO₄ (catalyst) D->E F Work-up & Purification E->F G Final Product Analysis (NMR, IR, MS) F->G

Synthesis workflow for Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Analytical Characterization

The structural elucidation and purity assessment of Ethyl 3,4-difluoro-2-methoxyphenylacetate are performed using standard spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of structurally similar compounds, such as ethyl phenylacetate.[3][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Ethyl group: A triplet integrating to 3 protons (CH₃) is expected around δ 1.2-1.3 ppm, and a quartet integrating to 2 protons (CH₂) is expected around δ 4.1-4.2 ppm. The splitting pattern is due to the coupling between the methyl and methylene protons.

  • Methylene bridge: A singlet integrating to 2 protons (-CH₂-Ar) is expected around δ 3.6-3.8 ppm.

  • Methoxy group: A singlet integrating to 3 protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

  • Aromatic protons: The two protons on the aromatic ring will appear as complex multiplets in the region of δ 6.8-7.2 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Ethyl group: The methyl carbon (CH₃) is expected around δ 14 ppm, and the methylene carbon (CH₂) is expected around δ 61 ppm.

  • Methylene bridge: The carbon of the -CH₂-Ar group is expected around δ 41 ppm.

  • Methoxy group: The methoxy carbon (-OCH₃) is expected around δ 56 ppm.

  • Ester carbonyl: The carbonyl carbon (C=O) is expected around δ 170 ppm.

  • Aromatic carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants, which can be a key diagnostic feature.

IR (Infrared) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • C=O stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹, characteristic of an ester carbonyl group.[12]

  • C-O stretch: Absorption bands corresponding to the C-O stretching of the ester and the ether linkages are expected in the region of 1000-1300 cm⁻¹.

  • C-F stretch: Strong absorption bands for the C-F bonds are expected in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-H stretch: Absorptions for sp³ and aromatic sp² C-H bonds will be observed around 2850-3100 cm⁻¹.

MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 230. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the loss of the entire ethyl acetate moiety. The base peak for similar structures like ethyl phenylacetate is often at m/z=91, corresponding to the tropylium ion (C₇H₇⁺).[10]

Applications in Drug Discovery

Ethyl 3,4-difluoro-2-methoxyphenylacetate and its precursor acid are primarily utilized as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate for Tegoprazan

The most prominent application is in the manufacturing process of Tegoprazan , a potassium-competitive acid blocker (P-CAB).[1][3] Tegoprazan is a novel drug for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1][13][14]

The 3,4-difluoro-2-methoxyphenylacetic acid moiety forms a crucial part of the Tegoprazan molecule. The synthesis of this complex drug involves coupling the precursor acid with other heterocyclic fragments.[1][14] The presence of the difluoro and methoxy groups on the phenyl ring is a deliberate design choice by medicinal chemists to fine-tune the drug's properties.

Application_Pathway A Ethyl 3,4-difluoro-2-methoxyphenylacetate B Hydrolysis to 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid A->B Precursor generation C Coupling with other intermediates B->C Key building block D Tegoprazan (API) C->D Final synthesis steps E Treatment of GERD D->E Therapeutic use

Role as an intermediate in the synthesis of Tegoprazan.

Rationale for Fluorine and Methoxy Groups in Drug Design:

  • Fluorine: The introduction of fluorine atoms can block metabolic pathways (metabolic switching), increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving oral bioavailability.[2]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk and electronic properties can influence the conformation of the molecule, which is critical for its interaction with the biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3,4-difluoro-2-methoxyphenylacetate. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific handling and disposal procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 3,4-difluoro-2-methoxyphenylacetate is a specialized chemical intermediate with a critical role in modern pharmaceutical synthesis. Its well-defined synthesis, starting from its carboxylic acid precursor, allows for its incorporation into complex molecules like Tegoprazan. The strategic inclusion of fluorine and methoxy substituents underscores the importance of this building block in the design of new therapeutic agents with optimized pharmacological profiles. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. (2025). MDPI. [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2) API Intermediate Manufacturers. apicule. [Link]

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. (CN119285456A).
  • Acetic acid, 2-phenylethyl ester. NIST WebBook. [Link]

  • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). (2024). ACS Publications. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]

  • Ethyl phenylacetate. PubChem. [Link]

  • Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]

  • Benzeneacetic acid, ethyl ester. NIST WebBook. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Eureka by PatSnap. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Windsor. [Link]

  • Phenylacetic acid ethyl ester, 5 kg. Carl ROTH. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Warta-Jurnal Pengabdian Masyarakat. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. PMC. [Link]

  • (Z)-Ethyl 3-(2,4-difluoro-anilino)-2-(4-methoxy-phen-yl)acrylate. PubMed. [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

Sources

Exploratory

The Physicochemical Profile and Synthetic Utility of Ethyl 3,4-difluoro-2-methoxyphenylacetate in Advanced Drug Discovery

Executive Summary Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) has emerged as a critical, highly specialized building block in the development of next-generation, non-opioid analgesics. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) has emerged as a critical, highly specialized building block in the development of next-generation, non-opioid analgesics. As a Senior Application Scientist, I have observed that the successful integration of this intermediate into complex active pharmaceutical ingredients (APIs)—most notably the Nav1.8 sodium channel inhibitor Suzetrigine (VX-548)—requires a rigorous understanding of its physicochemical properties and reactivity profile. This whitepaper deconstructs the structural rationale, physical characteristics, and handling protocols necessary for leveraging this compound in high-yield synthetic workflows.

Physicochemical Properties & Structural Rationale

The unique substitution pattern of the aromatic ring in Ethyl 3,4-difluoro-2-methoxyphenylacetate is not arbitrary; it is a meticulously designed pharmacophore component engineered for optimal target engagement and metabolic stability.

Quantitative Data Summary

Table 1: Key Physicochemical and Identification Properties

PropertyValue
IUPAC Name Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate
CAS Number 1806330-92-6
Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
Exact Mass 230.07545
Appearance Colorless to pale yellow liquid/solid
GHS Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)
Causality in Drug Design
  • 3,4-Difluoro Motif: The introduction of two adjacent fluorine atoms serves a dual purpose. First, the strong electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, which enhances π−π stacking interactions with aromatic residues in the target protein's binding pocket. Second, it blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the final drug [1].

  • 2-Methoxy Group: The methoxy group acts as a critical steric determinant. In the final API, this group forces the aromatic ring into an orthogonal conformation relative to the adjacent chiral tetrahydrofuran core, locking the molecule into its bioactive conformation. It also serves as a localized hydrogen bond acceptor [2].

  • Ethyl Acetate Moiety: The ester functional group provides a versatile synthetic handle. The α -protons are rendered sufficiently acidic by the adjacent carbonyl and the electron-deficient aromatic system, enabling facile deprotonation and subsequent carbon-carbon bond formation.

Synthetic Workflows: Assembly of the Tetrahydrofuran Core

In the synthesis of Nav1.8 inhibitors, Ethyl 3,4-difluoro-2-methoxyphenylacetate is utilized to construct a highly substituted, chiral tetrahydrofuran core. The following protocol outlines the critical enolate alkylation step, designed as a self-validating system to ensure reproducibility and high enantiomeric excess.

Protocol: Asymmetric Enolate Alkylation

Step 1: Preparation and Validation Dissolve Ethyl 3,4-difluoro-2-methoxyphenylacetate in anhydrous tetrahydrofuran (THF) under a positive argon atmosphere.

  • Self-Validating System: Prior to base addition, extract a 1 mL aliquot and perform a Karl Fischer titration. Moisture levels must be <50 ppm . If >50 ppm, add activated 4Å molecular sieves and re-test. Causality: Excess moisture will rapidly protonate the highly reactive lithium enolate, leading to starting material recovery and catastrophic yield loss.

Step 2: Enolate Generation Cool the reactor to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise over 30 minutes.

  • Causality: The use of a bulky, non-nucleophilic base at cryogenic temperatures prevents unwanted nucleophilic attack at the ester carbonyl (which would cause a Claisen condensation) and ensures quantitative, irreversible generation of the enolate.

Step 3: Electrophilic Addition Introduce the electrophile—such as a chiral trifluoromethyl ketone (e.g., (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one)—slowly to the enolate solution [3].

  • Causality: The highly electrophilic nature of the trifluoromethyl ketone drives the aldol-type addition forward, establishing the contiguous stereocenters required for the tetrahydrofuran core.

Step 4: Quench and Cyclization Quench the reaction at -78 °C with saturated aqueous NH4​Cl to safely neutralize excess base. Following extraction with ethyl acetate and solvent swap, the resulting intermediate is subjected to acid-catalyzed cyclization to yield the substituted tetrahydrofuran framework.

SyntheticWorkflow A Ethyl 3,4-difluoro-2-methoxyphenylacetate (Starting Material) B Enolate Generation (LDA, THF, -78°C) A->B C Aldol Addition (Trifluoromethyl Ketone) B->C D Acid-Catalyzed Cyclization C->D E Tetrahydrofuran Core (Suzetrigine Intermediate) D->E

Caption: Synthetic workflow for the assembly of the Nav1.8 inhibitor tetrahydrofuran core.

Pharmacological Application: Nav1.8 Inhibition

The tetrahydrofuran intermediate derived from Ethyl 3,4-difluoro-2-methoxyphenylacetate is ultimately coupled with a pyridinecarboxamide moiety to yield Suzetrigine (VX-548) [2]. Nav1.8 is a voltage-gated sodium channel preferentially expressed in peripheral nociceptive (pain-sensing) neurons. By selectively blocking Nav1.8, the drug prevents the influx of sodium ions required for action potential propagation. This provides potent analgesia for acute and neuropathic pain without the central nervous system (CNS) side effects or addiction liabilities traditionally associated with opioids[1].

SignalingPathway A Nav1.8 Inhibitor (e.g., Suzetrigine) B Binding to Nav1.8 (Peripheral Nerves) A->B C Blockade of Na+ Influx B->C D Inhibition of Action Potential Propagation C->D E Analgesia (Pain Relief) D->E

Caption: Mechanism of action for Nav1.8 inhibitors derived from the difluoro-methoxy intermediate.

Safety & Hazard Mitigation

According to its Safety Data Sheet (SDS), Ethyl 3,4-difluoro-2-methoxyphenylacetate is classified under GHS as a skin irritant (Category 2, H315), eye irritant (Category 2A, H319), and specific target organ toxicant for the respiratory system (Category 3, H335) [4].

  • Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm to mitigate inhalation risks.

  • PPE: Nitrile gloves (minimum 8 mil thickness to prevent permeation of the ester), chemical splash goggles, and a flame-resistant lab coat are mandatory.

  • Decontamination Protocol: In the event of a spill, absorb with an inert material (e.g., vermiculite or dry sand) and dispose of in a designated halogenated waste container. Do not use combustible absorbents like sawdust, as the compound's reactivity profile under certain conditions can lead to localized heating.

References

  • Vertex Pharmaceuticals Incorporated. "Substituted tetrahydrofurans as modulators of sodium channels.
  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. "Suzetrigine (VX-548) CAS 2649467-58-1 API." Echemi.
  • World Intellectual Property Organization. "N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
  • AK Scientific, Inc.
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3,4-difluoro-2-methoxyphenylacetate

In modern drug discovery and process chemistry, the precise manipulation of physicochemical properties through targeted substitutions is paramount. Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and process chemistry, the precise manipulation of physicochemical properties through targeted substitutions is paramount. Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative breakdown of its molecular weight calculation, structural causality, analytical validation, and a self-validating synthetic protocol designed for scalable laboratory production.

Chemical Identity and Molecular Weight Validation

The core inquiry for any analytical chemist integrating a new intermediate is the precise determination and validation of its molecular weight. Ethyl 3,4-difluoro-2-methoxyphenylacetate possesses the molecular formula C₁₁H₁₂F₂O₃ .

The standard molecular weight is calculated at 230.21 g/mol [1]. This is derived from the standard atomic weights of its constituent elements:

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₁₂): 12 × 1.008 = 12.096 g/mol

  • Fluorine (F₂): 2 × 18.998 = 37.996 g/mol

  • Oxygen (O₃): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 132.121 + 12.096 + 37.996 + 47.997 = 230.21 g/mol

For high-resolution mass spectrometry (HRMS) applications, the monoisotopic exact mass is critical. The exact mass of this compound is 230.07545 Da [2].

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate
CAS Registry Number 1806330-92-6
Molecular Formula C₁₁H₁₂F₂O₃
Molecular Weight 230.21 g/mol
Exact Mass 230.07545 Da
Target m/z [M+H]⁺ 231.0827
Target m/z [M+Na]⁺ 253.0652
GHS Classification Skin/Eye/Respiratory Irritant (H315, H319, H335)
Structural Causality in Medicinal Chemistry

As an application scientist, I do not view structural motifs merely as atoms, but as functional tools designed to solve specific pharmacokinetic (PK) or synthetic challenges. The architecture of Ethyl 3,4-difluoro-2-methoxyphenylacetate is highly intentional:

  • 3,4-Difluoro Substitution: The incorporation of two highly electronegative fluorine atoms at the meta and para positions of the phenyl ring serves a dual purpose. First, it blocks oxidative metabolism by cytochrome P450 enzymes at these electron-rich sites. Second, the strong C-F bond increases the overall lipophilicity of the molecule without significantly increasing its van der Waals radius.

  • 2-Methoxy Group: The ortho-methoxy substituent introduces deliberate steric hindrance. This restricts the free rotation of the phenylacetic acid side chain, providing a "conformational lock" that is often required to achieve high binding affinity in target receptor pockets. It also acts as a localized hydrogen-bond acceptor.

  • Ethyl Ester: The ethyl ester acts as a synthetic protecting group for the highly reactive carboxylic acid. It prevents unwanted side reactions during cross-coupling or alkylation steps. Furthermore, it increases the volatility of the compound, making it amenable to purification via vacuum distillation or gas chromatography (GC).

MedChem Base Phenylacetic Acid Scaffold (High Clearance) Fluorination 3,4-Difluoro Substitution (Blocks CYP450 Oxidation) Base->Fluorination Metabolic Stability Methoxy 2-Methoxy Addition (Steric Hindrance) Fluorination->Methoxy Conformational Lock Esterification Ethyl Esterification (Lipophilicity Enhancement) Methoxy->Esterification Prodrug / Protection Optimized Optimized Building Block (MW: 230.21 g/mol) Esterification->Optimized

Figure 1: Rational drug design pathway leveraging structural modifications.

Experimental Protocol: Synthesis and Self-Validating Isolation

To synthesize Ethyl 3,4-difluoro-2-methoxyphenylacetate from its corresponding acid, we utilize a Fischer esterification. This method is selected for its high atom economy and scalability.

Crucially, this protocol is designed as a self-validating system. You do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step-by-Step Methodology

Step 1: Reaction Initiation

  • Action: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,4-difluoro-2-methoxyphenylacetic acid in 10 volumes of anhydrous ethanol.

  • Causality: Anhydrous ethanol acts as both the solvent and the nucleophilic reactant. Utilizing a vast excess of ethanol drives the equilibrium toward the ester product according to Le Chatelier's principle.

Step 2: Catalysis

  • Action: Cool the flask to 0°C using an ice bath. Add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Causality: H₂SO₄ protonates the carbonyl oxygen of the acid, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the weakly nucleophilic ethanol.

Step 3: Reflux & Self-Validation (IPC)

  • Action: Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS (ESI+).

    • Pass Criteria: The reaction is deemed complete when the starting material peak disappears and the target product mass (m/z 231.08 [M+H]⁺ ) constitutes >98% of the total ion chromatogram. If the conversion is <98%, continue refluxing for an additional 2 hours.

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the resulting residue in ethyl acetate (10 volumes) and wash twice with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: The NaHCO₃ wash is critical. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, partitioning the water-soluble carboxylate salt into the aqueous layer, while the neutral target ester remains safely in the organic layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Ethyl 3,4-difluoro-2-methoxyphenylacetate as a high-purity oil.

Workflow SM 3,4-Difluoro-2-methoxy- phenylacetic Acid Reaction Reflux (78°C) 4-6 Hours SM->Reaction Reagents Ethanol + Catalytic H2SO4 (Fischer Esterification) Reagents->Reaction IPC IPC Check LC-MS (Target m/z: 231.08) Reaction->IPC Aliquot Sampling IPC->Reaction Conversion <98% Workup Aqueous Workup (NaHCO3 Neutralization) IPC->Workup Conversion >98% Product Ethyl 3,4-difluoro-2- methoxyphenylacetate (MW: 230.21 g/mol) Workup->Product

Figure 2: Synthetic workflow and self-validating IPC checkpoints for esterification.

Safety, Handling, and Storage

When handling fluorinated aromatic esters, strict adherence to safety protocols is mandatory. According to the Safety Data Sheet (SDS)[3], Ethyl 3,4-difluoro-2-methoxyphenylacetate is classified under the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Causality: Because this compound can cause respiratory irritation and may generate highly toxic hydrogen fluoride (HF) gas upon thermal decomposition or combustion, all synthetic manipulations, transfers, and evaporations must be performed inside a certified chemical fume hood. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from strong oxidizing agents[3].

References
  • AK Scientific, Inc. "Safety Data Sheet: Ethyl 3,4-difluoro-2-methoxyphenylacetate." aksci.com.
  • Echemi. "Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate Product Information." echemi.com.
  • ChemScene. "Ethyl 3,4-difluoro-2-methoxyphenylacetate | CAS 1806330-92-6." chemscene.com.

Sources

Exploratory

Advanced Safety and Handling Protocols for Ethyl 3,4-difluoro-2-methoxyphenylacetate: A Mechanistic Approach

An in-depth technical whitepaper on the safety, handling, and mechanistic toxicology of Ethyl 3,4-difluoro-2-methoxyphenylacetate, designed for researchers and drug development professionals. Executive Summary Ethyl 3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the safety, handling, and mechanistic toxicology of Ethyl 3,4-difluoro-2-methoxyphenylacetate, designed for researchers and drug development professionals.

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized fluorinated building block utilized extensively in the synthesis of [1]. The strategic placement of fluorine atoms on the phenyl ring enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs)[2][3]. However, these same physicochemical properties introduce specific occupational hazards. This whitepaper provides a mechanistic framework for the safe handling, storage, and experimental utilization of this compound, moving beyond standard Safety Data Sheet (SDS) compliance to establish self-validating laboratory protocols.

Physicochemical Profiling & Structural Causality

Understanding the inherent properties of Ethyl 3,4-difluoro-2-methoxyphenylacetate is the first step in risk mitigation. The molecule features an electron-withdrawing difluoro-methoxy aromatic system coupled with an ethyl ester linkage.

Table 1: Physicochemical and Hazard Profile
PropertyValueCausality / Impact on Handling
CAS Number 1806330-92-6Unique identifier for inventory and SDS tracking[1][4].
Molecular Formula C11H12F2O3Indicates the presence of halogenated and oxygenated moieties[4].
Molecular Weight 230.21 g/mol Relatively low MW contributes to volatility and respiratory hazards[4].
Purity (Commercial) ≥ 95%Impurities may include free acids, requiring baseline pH checks[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates mandatory use of localized exhaust and barrier PPE[4].

The lipophilicity imparted by the difluoro-aromatic ring allows the molecule to readily partition into lipid bilayers, making dermal and ocular exposure particularly hazardous. Furthermore, while the ethyl ester is relatively stable under neutral conditions, it remains susceptible to nucleophilic attack and hydrolysis under non-ideal storage conditions, which can generate irritating acidic byproducts.

Mechanistic Toxicology & Hazard Causality

The Global Harmonized System (GHS) classifies this compound under three primary hazard categories according to : H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. As an Application Scientist, it is critical to understand the why behind these classifications to design effective barrier systems.

  • Dermal and Ocular Irritation (H315, H319): Upon contact with the skin or corneal epithelium, the highly lipophilic nature of the compound facilitates rapid tissue penetration. Once localized within the cellular matrix, endogenous non-specific esterases can catalyze the cleavage of the ethyl ester[2]. This hydrolysis releases 3,4-difluoro-2-methoxyphenylacetic acid and ethanol. The localized accumulation of the fluorinated acid lowers the tissue pH, inducing protein denaturation and triggering an inflammatory cascade (e.g., release of IL-1α and TNF-α), which manifests clinically as erythema, scaling, or severe ocular damage[4].

  • Respiratory Irritation (H335): The molecular weight (230.21 g/mol ) allows for the generation of volatile fumes or aerosols during transfer[4]. Inhalation of these vapors leads to interaction with the mucosal lining of the respiratory tract, stimulating trigeminal nerve endings and causing acute respiratory discomfort[4].

ToxicityPathway Exposure Dermal/Ocular Exposure Penetration Lipid Bilayer Penetration Exposure->Penetration High Lipophilicity Hydrolysis Enzymatic Ester Cleavage Penetration->Hydrolysis Esterases Acid Release of Fluorinated Acid Hydrolysis->Acid pH Drop Inflammation Cytokine Release (IL-1α, TNF-α) Acid->Inflammation Protein Denaturation Symptom Clinical Irritation (H315, H319) Inflammation->Symptom

Mechanistic signaling pathway of dermal and ocular irritation induced by fluorinated esters.

Self-Validating Handling & Experimental Protocols

To ensure absolute safety and scientific integrity, handling procedures must be designed as self-validating systems. This means every critical step includes a built-in verification mechanism to confirm its success before proceeding.

Protocol 1: Anhydrous Dispensing and Reaction Setup

Step 1: Environmental Pre-Conditioning & Verification

  • Action: Conduct all operations within a certified fume hood. Verify face velocity is >100 fpm.

  • Causality: Mitigates the H335 respiratory hazard by capturing volatile emissions before they breach the breathing zone[4].

  • Validation: Log the digital anemometer reading or visually confirm the inward directional airflow using a smoke stick prior to opening the primary container.

Step 2: Barrier Protection

  • Action: Don standard PPE, including chemical-resistant nitrile gloves, a lab coat, and tight-fitting safety goggles[4].

  • Causality: Prevents lipid-bilayer penetration and subsequent enzymatic hydrolysis in the skin/eyes (H315, H319)[4].

  • Validation: Perform a visual inspection and tactile inflation test of gloves to ensure zero micro-tears prior to handling.

Step 3: Anhydrous Transfer

  • Action: Dispense the ester under an inert atmosphere (Argon or N2) using positive displacement techniques.

  • Causality: Atmospheric moisture can initiate premature hydrolysis of the ester, altering stoichiometric ratios and increasing the localized concentration of irritating free acids.

  • Validation: Utilize a moisture indicator in the solvent line or perform a rapid Karl Fischer titration on the reaction solvent to verify water content remains <50 ppm.

Step 4: Reaction Integration & Monitoring

  • Action: Introduce the compound to the reaction matrix at controlled temperatures.

  • Causality: Exothermic nucleophilic attacks on the ester can cause localized boiling and aerosolization.

  • Validation: Monitor the reaction via HPLC or TLC (UV detection at ~254 nm). The complete disappearance of the ester peak validates the consumption of the hazardous intermediate, rendering the workup phase safer.

HandlingWorkflow Start Fume Hood & PPE Verification Dispense Anhydrous Dispensing (Argon/N2) Start->Dispense Airflow >100 fpm Hydrolysis Moisture Exposure (Ester Cleavage) Dispense->Hydrolysis Moisture present Reaction Reaction Setup (Nucleophilic Addition) Dispense->Reaction Inert conditions Validate In-Process Validation (TLC/HPLC) Reaction->Validate Monitor consumption

Self-validating workflow for the safe dispensing and reaction setup of the fluorinated ester.

Emergency Response & Decontamination

Even with rigorous protocols, accidental exposure requires immediate, validated responses.

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of running water for a minimum of 15 minutes[4]. Remove contaminated clothing[4].

    • Validation: Use pH paper on the final rinse water to ensure neutrality, confirming the removal of any hydrolyzed acidic byproducts.

  • Spill Cleanup: Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite). Do not use water initially, as it may spread the lipophilic compound and promote hydrolysis.

    • Validation: Swab the decontaminated surface and analyze via UV-lamp or TLC to confirm the absolute absence of residual compound.

References

Sources

Foundational

The Strategic Role of Ethyl 3,4-difluoro-2-methoxyphenylacetate in Modern Analgesic Drug Development: A Comprehensive Technical Review

Executive Summary Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized bulk drug intermediate that has recently gained paramount importance in medicinal chemistry. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized bulk drug intermediate that has recently gained paramount importance in medicinal chemistry. As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) process development, I have observed its critical utility as the core building block for Suzetrigine (VX-548), a first-in-class, non-opioid analgesic developed by Vertex Pharmaceuticals[1]. Approved by the FDA in January 2025 under the brand name Journavx, Suzetrigine represents a paradigm shift in acute pain management by selectively inhibiting the NaV1.8 voltage-gated sodium channel[2]. This whitepaper dissects the chemical profile, mechanistic utility, and self-validating synthetic protocols of this pivotal intermediate.

Quantitative Chemical Profiling

Before integrating any intermediate into a GMP-compliant synthetic pipeline, rigorous characterization is required. The ethyl ester form is specifically chosen over its free acid counterpart (3,4-Difluoro-2-methoxyphenylacetic acid, CAS: 1558274-26-2) during early supply chain stages because esterification prevents spontaneous decarboxylation, significantly enhancing shelf-life and thermal stability during transport[3].

PropertyValue / Description
Chemical Name Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate
CAS Registry Number 1806330-92-6
Molecular Formula C11H12F2O3
Exact Mass 230.07545 g/mol
Purity Standard ≥ 95% - 98% (typically required for API synthesis)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Physical State Liquid to low-melting solid

Data synthesized from commercial supplier safety data sheets and chemical databases.[4][5]

Mechanistic Role in Suzetrigine (VX-548) Development

The architecture of Suzetrigine relies heavily on the 3,4-difluoro-2-methoxyphenyl moiety. In pharmacological models, Suzetrigine binds to the voltage-sensing domain 2 (VSD2) of the NaV1.8 channel with an exceptional affinity (IC50 = 0.7 nM) and a >31,000-fold selectivity over other NaV isoforms[2][6].

Causality of the Structural Design: The inclusion of the two fluorine atoms at the 3 and 4 positions of the phenyl ring is a deliberate medicinal chemistry strategy. Fluorine substitution increases the lipophilicity of the molecule, enhancing its ability to penetrate peripheral nerve membranes. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic positions, drastically improving the drug's pharmacokinetic half-life[2]. The methoxy group at the 2-position provides critical steric hindrance and acts as a hydrogen bond acceptor, locking the molecule into the optimal bioactive conformation required to stabilize the closed state of the NaV1.8 channel[1].

Mechanism N1 Ethyl 3,4-difluoro-2- methoxyphenylacetate N2 Suzetrigine (VX-548) N1->N2 Multi-step Synthesis N3 NaV1.8 Channel (VSD2 Domain) N2->N3 Allosteric Binding N4 Tonic Inhibition of Sodium Influx N3->N4 Stabilizes Closed State N5 Pain Signal Blockade N4->N5 Prevents Action Potential

Fig 1: Pharmacological cascade from the chemical intermediate to Suzetrigine's analgesic effect.

Advanced Synthetic Methodology & Process Causality

The synthesis of the 3,4-difluoro-2-methoxyphenylacetic acid scaffold (and its subsequent ethyl ester) requires strict regiocontrol. The following field-proven protocol outlines the optimal pathway, explaining the causality behind each unit operation[7].

Step 1: Hydroxyl Protection

  • Action: React 2,3-difluorophenol with 3,4-dihydropyran (DHP) using a sulfonic acid resin catalyst to form 2-(2,3-difluorophenoxy)pyran.

  • Causality: The phenolic -OH group is highly acidic. If left unprotected, it would immediately quench the organolithium reagent in the subsequent step, halting the reaction. DHP is selected because the resulting tetrahydropyranyl (THP) ether is stable to strong bases but easily cleaved under mild aqueous acid, preventing unwanted side reactions[7].

Step 2: Directed Ortho-Lithiation and Alkylation

  • Action: Cool the protected intermediate to -78°C in an anhydrous organic solvent. Add an alkyl lithium reagent (e.g., n-butyllithium), followed by tert-butyl 2-bromoacetate.

  • Causality: The oxygen of the THP ether and the adjacent fluorine atom act as powerful ortho-directing groups, guiding the lithium atom exclusively to the 6-position of the aromatic ring. The cryogenic temperature (-78°C) is an absolute necessity; it prevents the highly reactive organolithium species from undergoing benzyne formation or auto-decomposition. The addition of the bromoacetate installs the crucial two-carbon acetic acid side chain[7].

Step 3: Deprotection, Methylation, and Esterification

  • Action: Subject the intermediate to acid hydrolysis to remove the THP and tert-butyl groups, yielding 3,4-difluoro-2-hydroxyphenylacetic acid. React this with a methylating agent (e.g., methyl iodide) in the presence of a base to install the 2-methoxy group. Finally, perform a Fischer esterification using ethanol and a catalytic acid.

  • Causality: The methylation locks the oxygen into the methoxy configuration required for Suzetrigine's target binding. Converting the final free acid (CAS 1558274-26-2) into the ethyl ester (CAS 1806330-92-6) drastically lowers the boiling point, allowing for high-purity isolation via vacuum distillation. Furthermore, the ester is immune to the spontaneous decarboxylation that degrades free phenylacetic acids over time, ensuring a robust, transport-ready API intermediate[3][7].

Synthesis S1 1. Protection Phase 2,3-Difluorophenol + DHP S2 2. Lithiation & Alkylation n-BuLi + Bromoacetate S1->S2 Sulfonic Acid Resin (Prevents OH quenching) S3 3. Deprotection & Methylation Acid Hydrolysis + MeI S2->S3 -78°C, Regioselective (Maintains stability) S4 4. Esterification Ethanol + Acid Catalyst S3->S4 Base Catalyzed (Installs Methoxy) S5 Target Compound Ethyl 3,4-difluoro-2-methoxyphenylacetate S4->S5 Reflux (Improves storage stability)

Fig 2: Self-validating synthetic workflow for Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Self-Validating Quality Control Protocol

To ensure the integrity of the protocol, the system must be self-validating. Upon isolation of the ethyl ester, the following analytical suite must be executed to confirm structural fidelity before downstream coupling:

  • High-Performance Liquid Chromatography (HPLC): Run against a standardized reference to confirm a purity of ≥ 98.0%. Any peak splitting suggests incomplete methylation or esterification.

  • 19F Nuclear Magnetic Resonance (NMR): The presence of two distinct fluorine signals with characteristic ortho-coupling constants (typically J ≈ 20 Hz) validates that the aromatic substitution pattern remains intact and that lithiation occurred at the correct carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the exact mass of the molecular ion (m/z = 230.07), validating the successful incorporation of the ethyl group and the absence of residual tert-butyl protecting groups.

Conclusion

Ethyl 3,4-difluoro-2-methoxyphenylacetate is far more than a simple organic building block; it is a meticulously engineered scaffold designed to overcome the pharmacokinetic and pharmacodynamic hurdles of non-opioid pain management. By understanding the causality behind its synthesis—from regioselective lithiation to stability-enhancing esterification—process chemists can ensure the scalable, high-purity production required to support the global rollout of groundbreaking therapeutics like Suzetrigine.

References

  • [4] Ethyl 3,4-difluoro-2-methoxyphenylacetate - Safety Data Sheet. AK Scientific, Inc. 4

  • [5] ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate - Product Description. Echemi. 5

  • [7] CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. Google Patents. 7

  • [3] Suzetrigine (VX-548) CAS 2649467-58-1 Manufacturers, Suppliers, Factory. HSP Pharma. 3

  • [1] Suzetrigine. Wikipedia. 1

  • [2] Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. PMC - NIH. 2

  • [6] Suzetrigine (VX-548): The 2024 Molecule of the Year. Drug Hunter.6

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Exploratory

"solubility of Ethyl 3,4-difluoro-2-methoxyphenylacetate in organic solvents"

An In-depth Technical Guide to the Solubility of Ethyl 3,4-difluoro-2-methoxyphenylacetate in Organic Solvents Introduction Ethyl 3,4-difluoro-2-methoxyphenylacetate is a substituted phenylacetate derivative, a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 3,4-difluoro-2-methoxyphenylacetate in Organic Solvents

Introduction

Ethyl 3,4-difluoro-2-methoxyphenylacetate is a substituted phenylacetate derivative, a class of compounds often encountered as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of such an intermediate is paramount for the efficient design and optimization of reaction conditions, purification strategies (such as crystallization), and formulation development.[1][2] Poorly understood solubility can lead to challenges in process scale-up, inconsistent yields, and difficulties in achieving desired purity profiles.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 3,4-difluoro-2-methoxyphenylacetate in a range of common organic solvents. As no specific solubility data for this compound is readily available in the public domain, this document serves as a first-principles guide for researchers. It combines theoretical foundations with a detailed, field-proven experimental protocol, enabling scientists to generate reliable and reproducible solubility data. The narrative will first explore the theoretical principles governing solubility, then analyze the physicochemical properties of the solute and a selection of solvents, and finally, present a robust experimental workflow for the empirical determination of equilibrium solubility.

Part 1: The Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall changes in enthalpy and entropy of the system.[3][4]

The "Like Dissolves Like" Principle

The most fundamental guiding principle in solubility is "like dissolves like."[5][6] This adage encapsulates the concept that a solute will dissolve best in a solvent that has a similar polarity and shares similar types of intermolecular forces.[7] When a solute dissolves, the intermolecular forces holding the solute molecules together in the crystal lattice must be overcome, and the intermolecular forces between solvent molecules must be disrupted to create space for the solute. New solute-solvent interactions are then formed. Dissolution is favorable when the energy released from these new solute-solvent interactions is comparable to or greater than the energy required to break the initial solute-solute and solvent-solvent interactions.

Intermolecular Forces in Play

The solubility behavior of Ethyl 3,4-difluoro-2-methoxyphenylacetate is dictated by the following intermolecular forces (IMFs):[8][9]

  • London Dispersion Forces: These are the weakest IMFs, arising from temporary fluctuations in electron density. They are present in all molecules and are the primary forces of attraction between nonpolar molecules. The large aromatic ring and alkyl chains in the target molecule contribute significantly to its dispersion interactions.

  • Dipole-Dipole Interactions: These forces exist between polar molecules that have permanent dipoles. The C-F, C=O, and C-O bonds in Ethyl 3,4-difluoro-2-methoxyphenylacetate create significant partial positive and negative charges, leading to dipole-dipole interactions.

  • Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). While the target molecule does not possess a hydrogen atom capable of acting as a strong hydrogen bond donor (like an O-H or N-H group), the oxygen and fluorine atoms can act as hydrogen bond acceptors.[10] This is a critical factor for its solubility in protic solvents (e.g., alcohols).

Fig. 1: The 'Like Dissolves Like' Concept cluster_0 Polar Solute in Polar Solvent cluster_1 Nonpolar Solute in Nonpolar Solvent cluster_2 Polar Solute in Nonpolar Solvent a1 Favorable Interaction (e.g., H-Bonding, Dipole-Dipole) a2 High Solubility a1->a2 b1 Favorable Interaction (Dispersion Forces) b2 High Solubility b1->b2 c1 Unfavorable Interaction (Weak Solute-Solvent Forces) c2 Low Solubility c1->c2

Caption: A diagram illustrating the principle of "like dissolves like."

Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS).

  • Enthalpy of Solution (ΔH_soln): This represents the net heat change during dissolution.[11] If the process is endothermic (ΔH_soln > 0, heat is absorbed), increasing the temperature will increase solubility.[12] This is the most common scenario for organic solids.[13] If the process is exothermic (ΔH_soln < 0, heat is released), increasing the temperature will decrease solubility.[11]

  • Entropy of Solution (ΔS_soln): This is the change in disorder. Typically, when a highly ordered solid dissolves in a solvent, the entropy increases (ΔS_soln > 0), which favors dissolution.[4]

Part 2: Physicochemical Characterization of Solute and Solvents

A predictive assessment of solubility begins with a thorough analysis of the molecular properties of both the solute and the potential solvents.

Solute Analysis: Ethyl 3,4-difluoro-2-methoxyphenylacetate
  • Molecular Formula: C₁₁H₁₂F₂O₃[10]

  • Molecular Weight: 230.21 g/mol [10][14]

  • Structural Features & Polarity Prediction:

    • Nonpolar Regions: The benzene ring and the ethyl group (-CH₂CH₃) are nonpolar and will primarily interact via London dispersion forces.

    • Polar Regions: The molecule possesses several polar functional groups:

      • An ester group (-COO-) with a highly polar carbonyl (C=O) bond and polar C-O single bonds.

      • A methoxy group (-OCH₃) which is a polar ether linkage.

      • Two fluoro substituents on the aromatic ring. The high electronegativity of fluorine creates strong C-F dipoles.

  • Overall Assessment: Ethyl 3,4-difluoro-2-methoxyphenylacetate is predicted to be a moderately polar molecule. It lacks a hydrogen bond donor but has multiple hydrogen bond acceptor sites (the three oxygen atoms and two fluorine atoms).[10] Therefore, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity, particularly those that are polar aprotic or can accept hydrogen bonds.

Solvent Selection Strategy

To build a comprehensive solubility profile, a diverse set of organic solvents should be screened, covering a range of polarities and hydrogen bonding capabilities.[15][16]

Table 1: Selected Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexDielectric Constant (ε) at 20°CH-Bonding Capability
Nonpolar n-Hexane0.11.88None
Toluene2.42.38Acceptor (π-system)
Polar Aprotic Diethyl Ether2.84.34Acceptor
Ethyl Acetate (EtOAc)4.46.02Acceptor
Tetrahydrofuran (THF)4.07.58Acceptor
Acetone5.120.7Acceptor
Acetonitrile (ACN)5.837.5Acceptor
Dimethylformamide (DMF)6.436.7Acceptor
Dimethyl Sulfoxide (DMSO)7.246.7Acceptor
Polar Protic Isopropanol (IPA)3.919.9Donor & Acceptor
Ethanol (EtOH)4.324.5Donor & Acceptor
Methanol (MeOH)5.132.7Donor & Acceptor

Part 3: Experimental Determination via the Shake-Flask Method

The gold standard for determining equilibrium (or thermodynamic) solubility is the shake-flask method.[17] This technique ensures that the solution is in true equilibrium with the solid phase, providing a definitive solubility value under the specified conditions.

Fig. 2: Shake-Flask Method Experimental Workflow prep 1. Preparation Add excess solid solute to a known volume of solvent in sealed vials. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge and/or filter supernatant using a 0.45 µm PTFE filter. equil->sep quant 4. Quantification Dilute filtrate and analyze via calibrated HPLC-UV method. sep->quant result 5. Result Calculate solubility in mg/mL or mol/L. quant->result

Caption: A generalized workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions a. Accurately weigh an amount of Ethyl 3,4-difluoro-2-methoxyphenylacetate into a series of appropriately sized glass vials (e.g., 4 mL or 8 mL) equipped with PTFE-lined screw caps. The amount should be in clear excess of the expected solubility. A starting point could be 50-100 mg. b. Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of each selected organic solvent to its respective vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration a. Place the sealed vials onto an orbital shaker or shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed for a minimum of 24 hours. To ensure equilibrium has been reached, it is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h).[18] Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[17]

3. Phase Separation a. After the equilibration period, remove the vials from the shaker and allow them to stand for 30 minutes at the same constant temperature to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a glass pipette or syringe. c. To remove all undissolved solid particles, filter the aliquot through a chemically inert 0.45 µm syringe filter (PTFE is a good choice for most organic solvents) into a clean HPLC vial. This step is critical for accurate results.

4. Quantification by High-Performance Liquid Chromatography (HPLC) a. Method Setup: A reverse-phase HPLC method with UV detection is suitable.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-7 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detector: UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan, likely around 270 nm due to the substituted benzene ring). b. Calibration Curve: i. Prepare a primary stock solution of Ethyl 3,4-difluoro-2-methoxyphenylacetate of a known concentration (e.g., 1.00 mg/mL) in a suitable solvent (e.g., acetonitrile). ii. Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected sample concentration. iii. Inject each standard in triplicate and plot the average peak area against the known concentration to generate a linear calibration curve. The correlation coefficient (R²) should be >0.995. c. Sample Analysis: i. Accurately dilute the filtered saturated solution (from step 3c) with the mobile phase or a compatible solvent to ensure the final concentration falls within the linear range of the calibration curve. The dilution factor must be precisely recorded. ii. Inject the diluted sample into the HPLC system. iii. Determine the concentration of the diluted sample from its peak area using the calibration curve equation. iv. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Part 4: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and analysis.

Data Summary

Table 2: Experimentally Determined Solubility of Ethyl 3,4-difluoro-2-methoxyphenylacetate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
n-Hexane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Diethyl Ether[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dimethylformamide[Experimental Value][Calculated Value]
Dimethyl Sulfoxide[Experimental Value][Calculated Value]
Isopropanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Interpretation of Results

The results should be analyzed by correlating the measured solubility with the solvent properties listed in Table 1. It is anticipated that the solubility will be low in nonpolar solvents like hexane and will increase with solvent polarity. High solubility is expected in moderately polar aprotic solvents such as ethyl acetate, acetone, and THF, which can effectively solvate the polar ester and ether groups. The solubility in polar protic solvents like ethanol and methanol will depend on the balance between the favorable hydrogen bond acceptance by the solute and the energy required to disrupt the strong hydrogen-bonding network of the solvent itself.

The Influence of Temperature

The protocol described is for an isothermal experiment. To fully characterize the solubility profile, this entire procedure should be repeated at different temperatures (e.g., 5 °C, 40 °C). For most organic solids, the dissolution process is endothermic, meaning solubility will increase as temperature increases.[11][12] Plotting the natural logarithm of solubility (as mole fraction) versus the inverse of the absolute temperature (a van 't Hoff plot) can provide valuable thermodynamic data, such as the enthalpy of solution.

Conclusion

While specific solubility data for Ethyl 3,4-difluoro-2-methoxyphenylacetate is not pre-existing, a robust understanding of its solubility profile can be achieved through the systematic application of fundamental chemical principles and validated experimental techniques. Based on its molecular structure, the compound is predicted to be a moderately polar substance with higher solubility in polar aprotic and protic organic solvents compared to nonpolar hydrocarbons. The shake-flask method coupled with HPLC analysis provides a reliable and accurate means to quantify this property. The resulting data is indispensable for chemists and engineers in the pharmaceutical and chemical industries, enabling informed decisions in process development, purification, and formulation design, ultimately saving time and resources while ensuring process robustness.

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  • Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility - YouTube. (2018, April 11). Retrieved from [Link]

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  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

  • 8.2: Thermodynamics of Solutions - Chemistry LibreTexts. (2022, November 13). Retrieved from [Link]

  • Intermolecular force | Physics | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Understanding Ethyl Acetate: Is it Polar or Nonpolar? - Ecolink, Inc. (2023, September 8). Retrieved from [Link]

Sources

Foundational

Ethyl 3,4-difluoro-2-methoxyphenylacetate: Chemical Stability, Degradation Kinetics, and Handling Protocols

Executive Summary Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized fluorinated bulk drug intermediate utilized in advanced pharmaceutical synthesis[1]. While the compound demonstrates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized fluorinated bulk drug intermediate utilized in advanced pharmaceutical synthesis[1]. While the compound demonstrates excellent baseline stability under standard ambient conditions, its ethyl ester moiety and highly substituted aromatic ring dictate specific handling, storage, and processing parameters. This technical guide provides a comprehensive analysis of its chemical stability, structural vulnerabilities, and field-proven, self-validating protocols for stability-indicating assays.

Molecular Architecture and Electronic Effects

To understand the stability profile of Ethyl 3,4-difluoro-2-methoxyphenylacetate, one must analyze the synergistic and antagonistic electronic effects of its functional groups:

  • The Ethyl Ester Moiety: As with all ester-containing compounds, this functional group represents the primary chemical liability. It is fundamentally susceptible to nucleophilic acyl substitution, making it the focal point for hydrolytic degradation[2].

  • 3,4-Difluoro Substitution: Fluorine is highly electronegative. The difluoro motif exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. While this stabilizes the aromatic system against electrophilic attack, it subtly increases the electrophilicity of the benzylic carbon and the acidity of the benzylic protons, lowering the activation energy required for alpha-deprotonation under strongly basic conditions.

  • 2-Methoxy Group: The methoxy group acts as an electron-donating group via resonance (+R), which partially offsets the inductive pull of the fluorines. More importantly, its ortho-position relative to the acetate side chain provides significant steric hindrance. This steric bulk kinetically slows down intermolecular interactions and nucleophilic attacks near the benzylic position, acting as a structural shield.

Primary Degradation Pathways

Empirical data indicates that the compound is stable under recommended temperatures and pressures but will degrade predictably under specific stress conditions[3].

  • Hydrolysis (Acid/Base Catalyzed): The most critical degradation pathway is hydrolysis, which yields 3,4-difluoro-2-methoxyphenylacetic acid and ethanol[2]. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds rapidly due to the strong nucleophilicity of the hydroxide ion. Acid-catalyzed hydrolysis is an equilibrium process and generally proceeds at a slower kinetic rate.

  • Thermal Decomposition: Extreme heat or combustion leads to the catastrophic cleavage of the molecule. This process releases hazardous byproducts, specifically carbon oxides (CO, CO2) and highly toxic, corrosive hydrogen fluoride (HF) gas[3].

  • Oxidation: The compound is strictly incompatible with strong oxidizing agents[3]. While the fluorinated ring is resistant to oxidation, the benzylic position remains a potential site for radical-mediated oxidative degradation.

HydrolysisPathway Ester Ethyl 3,4-difluoro-2- methoxyphenylacetate Intermediate Tetrahedral Intermediate Ester->Intermediate H₂O / OH⁻ or H⁺ Acid 3,4-difluoro-2- methoxyphenylacetic acid Intermediate->Acid -EtO⁻ / +H⁺ Ethanol Ethanol (Byproduct) Intermediate->Ethanol Leaving Group

Figure 1: Acid/Base-catalyzed hydrolysis pathway of the ethyl ester moiety.

Empirical Stability Data & Storage Protocols

To ensure structural integrity and prevent premature degradation, storage conditions must strictly mitigate moisture, extreme temperatures, and incompatible chemical agents.

Table 1: Physicochemical Stability Matrix

Environmental StressorConditionStability Profile & Observations
Thermal (Ambient) 20-25°C, sealed containerStable under recommended temperatures and pressures[3].
Thermal (Extreme) >150°C / CombustionRapid decomposition; yields Carbon oxides and HF gas[3].
Hydrolytic (Acidic) pH < 3 (Aqueous)Susceptible to slow, reversible hydrolysis[2].
Hydrolytic (Basic) pH > 10 (Aqueous)Susceptible to rapid, irreversible saponification[2].
Chemical Reactivity Exposure to OxidizersHighly incompatible; risk of severe degradation[3].

Recommended Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Keep completely isolated from strong oxidizing agents and sources of ignition[3].

Experimental Workflows: Self-Validating Stability-Indicating Assay

To rigorously evaluate the shelf-life and degradation kinetics of Ethyl 3,4-difluoro-2-methoxyphenylacetate, a forced degradation study coupled with UHPLC-MS/MS is required. The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Causality in Experimental Design
  • Aprotic Diluent Selection: Acetonitrile (MeCN) is strictly used as the organic diluent. Why? Utilizing protic alcohols (e.g., Methanol or Ethanol) during stress testing can induce transesterification. This would artificially convert the ethyl ester into a methyl ester, confounding the stability data and creating false degradant peaks.

  • Mandatory Quenching: Samples must be neutralized immediately post-stress. Why? Injecting highly acidic or basic samples into the LC system causes continuous on-column degradation of the analyte and rapidly strips the silica-based stationary phase of the chromatography column.

  • Mass Balance Verification: A protocol is only trustworthy if it accounts for all matter. If the parent compound's peak area decreases by 30% under stress, the sum of the degradant peak areas (adjusted for MS response factors) must equal approximately 30%. A lack of mass balance definitively indicates undetected volatile loss, precipitation, or polymerization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Ethyl 3,4-difluoro-2-methoxyphenylacetate in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acidic Stress: Combine 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Combine 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Combine 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Quenching: Post-incubation, neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl to achieve a pH of ~7.0.

  • Dilution & Analysis: Dilute all quenched samples to a final theoretical concentration of 10 µg/mL using MeCN/Water (50:50). Analyze via UHPLC-MS/MS utilizing a C18 column and a gradient elution (Water/MeCN with 0.1% Formic Acid).

  • Data Processing: Calculate the percentage of degradation and verify the mass balance between the parent peak and the primary degradant (3,4-difluoro-2-methoxyphenylacetic acid).

Workflow Prep 1. Sample Preparation (Aprotic Solvent: MeCN) Stress 2. Forced Degradation (Acid, Base, Heat, Ox) Prep->Stress Quench 3. Quenching (Neutralization to pH 7) Stress->Quench LCMS 4. UHPLC-MS/MS (Stability-Indicating Assay) Quench->LCMS Validate 5. Mass Balance Validation (Σ Degradants + Parent = 100%) LCMS->Validate

Figure 2: Self-validating forced degradation and UHPLC-MS/MS analytical workflow.

Conclusion

Ethyl 3,4-difluoro-2-methoxyphenylacetate is a robust intermediate when maintained under controlled conditions. However, its chemical architecture—specifically the ethyl ester linkage—requires stringent protection from hydrolytic conditions and strong oxidizers. By employing structurally aware handling practices and self-validating analytical workflows, researchers can effectively utilize this compound while mitigating the risks of degradation and toxic byproduct formation.

References

  • AK Scientific, Inc. "Ethyl 3,4-difluoro-2-methoxyphenylacetate Safety Data Sheet." aksci.com.
  • Echemi. "ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate Product Information." echemi.com.
  • EvitaChem. "Methyl 4,5-difluoro-2-methylphenylacetate & Related Esters." evitachem.com.

Sources

Exploratory

Homologs of Ethyl 3,4-Difluoro-2-methoxyphenylacetate: Strategic Intermediates in NaV1.8 Inhibitor Synthesis

Executive Summary In the landscape of modern analgesic drug development, the shift away from opioid-based therapeutics has elevated the importance of voltage-gated sodium channel (NaV) inhibitors. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern analgesic drug development, the shift away from opioid-based therapeutics has elevated the importance of voltage-gated sodium channel (NaV) inhibitors. As a Senior Application Scientist specializing in process chemistry, I frequently work with highly specific molecular building blocks that dictate the efficacy and scalability of these next-generation drugs. Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) and its homologs are critical, high-value intermediates. They serve as the foundational starting materials for synthesizing the complex tetrahydrofuran core of Suzetrigine (VX-548) , a highly selective NaV1.8 inhibitor developed for acute and neuropathic pain[1][2].

This technical guide explores the structural causality, synthetic methodologies, and Structure-Activity Relationship (SAR) applications of this intermediate and its homologs, providing self-validating protocols for rigorous process chemistry.

Structural Anatomy & Chemical Significance

The architecture of Ethyl 3,4-difluoro-2-methoxyphenylacetate is not arbitrary; every functional group serves a distinct mechanistic purpose in both the synthetic pathway and the final pharmacological profile of the active pharmaceutical ingredient (API):

  • 3,4-Difluoro Motif: The strategic placement of fluorine atoms at the 3 and 4 positions serves a dual purpose. Pharmacologically, it blocks cytochrome P450-mediated oxidative metabolism, dramatically increasing the API's half-life. Chemically, the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent aromatic protons, influencing the regioselectivity of upstream functionalization.

  • 2-Methoxy Group: This group acts as a critical conformational lock. In the final Suzetrigine molecule, the steric bulk of the methoxy group forces the phenyl ring out of plane relative to the adjacent tetrahydrofuran ring. This orthogonal geometry is mandatory for optimal binding within the narrow pore of the NaV1.8 channel.

  • Acetate Chain (The Homolog Handle): The ester moiety (ethyl, methyl, or isopropyl) provides the necessary electrophilic/nucleophilic handle for the subsequent enolate formation and cyclization required to build the drug's core.

Mechanistic Role in NaV1.8 Inhibitor Synthesis

The primary industrial application of 3,4-difluoro-2-methoxyphenylacetic acid and its ester homologs is the construction of the (2R,3S,4S,5R)-tetrahydrofuran core of Suzetrigine[2][3]. The ester undergoes a highly stereoselective enolate alkylation, followed by a complex cyclization sequence to form the heavily substituted furanone/tetrahydrofuran ring system.

G A Ethyl 3,4-difluoro-2- methoxyphenylacetate (Starting Material) B Enolate Formation & Alkylation A->B C Tetrahydrofuran Core Assembly B->C D Suzetrigine (VX-548) NaV1.8 Inhibitor C->D

Figure 1: Synthetic integration of the phenylacetate intermediate into the Suzetrigine core.

Homologs in Structure-Activity Relationship (SAR) Studies

In process chemistry, selecting the correct ester homolog is a balancing act between reactivity and stability. During SAR campaigns, altering the ester chain or the methoxy ether length allows chemists to probe the steric tolerance of the target binding pocket or optimize the thermodynamic parameters of the manufacturing process.

Table 1: Comparative Properties of Key Homologs

HomologCAS NumberMolecular WeightLogP (Est.)Role in SAR / Process Chemistry
Methyl 3,4-difluoro-2-methoxyphenylacetate1804880-97-4216.18 g/mol 2.1High reactivity in enolate formation; prone to rapid hydrolysis. Used in early discovery.
Ethyl 3,4-difluoro-2-methoxyphenylacetate1806330-92-6230.21 g/mol 2.5Standard process intermediate; optimal balance of stability and reactivity for scale-up.
Isopropyl 3,4-difluoro-2-methoxyphenylacetateN/A244.24 g/mol 2.9Sterically hindered; useful for preventing premature ester hydrolysis during complex basic couplings.
3,4-Difluoro-2-ethoxy phenylacetic acidN/A216.18 g/mol 2.4Probe for steric tolerance in the NaV1.8 binding pocket (evaluating methoxy replacement).

Experimental Protocols: Synthesis of the Core Intermediate

The following step-by-step methodology details the synthesis of the 3,4-difluoro-2-methoxyphenylacetate core from commercially available 2,3-difluorophenol. This protocol is adapted from validated industrial patent routes (CN119285456A)[4] and engineered with embedded self-validation checkpoints to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Step 1: THP Protection of 2,3-Difluorophenol
  • Action: React 2,3-difluorophenol with 3,4-dihydropyran (DHP) in a non-polar solvent using a sulfonic acid resin catalyst (weight ratio 1:0.05).

  • Causality: The tetrahydropyranyl (THP) ether serves a dual function. It protects the acidic phenolic proton from the highly basic conditions of the next step, and its oxygen atoms act as a powerful ortho-directing group for the subsequent lithiation.

  • Self-Validation Checkpoint: Perform TLC monitoring (Hexane/EtOAc 9:1). The complete disappearance of the phenol spot (which is UV active and stains brightly with KMnO4) confirms 100% protection. Proceeding with unreacted phenol will violently quench the n-BuLi in Step 2.

Step 2: Regioselective Lithiation & Alkylation
  • Action: Dissolve the THP-protected intermediate in anhydrous THF and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise. Stir for 1 hour, then slowly add the target alkyl 2-bromoacetate (e.g., ethyl 2-bromoacetate for the ethyl homolog).

  • Causality: The oxygen of the THP ether coordinates with the lithium ion, directing the deprotonation exclusively to the adjacent ortho position (C6). Cryogenic temperatures (-78°C) are strictly required to prevent the organolithium species from ring-opening the THF solvent and to suppress nucleophilic attack on the ester carbonyl of the bromoacetate.

  • Self-Validation Checkpoint: Before adding the bromoacetate, extract a 0.5 mL aliquot and quench it with D2O. GC-MS analysis must show >95% deuterium incorporation at the ortho position. If incorporation is <95%, extend the lithiation time.

Step 3: Acidolysis & Methylation
  • Action: Treat the alkylated intermediate with a mild acid (e.g., Pyridinium p-toluenesulfonate, PPTS) in ethanol to selectively cleave the THP group. Subsequently, react the liberated phenol with a methylating agent (dimethyl sulfate, Me2SO4) in the presence of sodium hydroxide (molar ratio 2.2:1 base-to-substrate).

  • Causality: Selective acidolysis removes the acetal (THP) without hydrolyzing the primary ethyl ester. The subsequent methylation locks the conformation of the phenyl ring, finalizing the electronic and steric requirements of the intermediate.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR (CDCl3). The spectrum must display a sharp singlet at ~3.9 ppm integrating to exactly 3 protons, confirming the successful installation of the methoxy group, alongside a clean quartet/triplet pattern confirming the intact ethyl ester.

G N1 2,3-Difluorophenol N2 THP Protection (DHP, Sulfonic Acid Resin) N1->N2 N3 Regioselective Lithiation (n-BuLi, THF, -78°C) N2->N3 N4 Alkylation (Ethyl 2-bromoacetate) N3->N4 N5 Acidolysis & Methylation (Me2SO4, NaOH) N4->N5 N6 Target Homolog (Ethyl 3,4-Difluoro-2-methoxyphenylacetate) N5->N6

Figure 2: Step-by-step synthetic workflow for 3,4-difluoro-2-methoxyphenylacetate homologs.

Analytical & Quality Control Standards

To ensure the integrity of the Ethyl 3,4-difluoro-2-methoxyphenylacetate homolog before its deployment in Suzetrigine core assembly, the following QC parameters must be met:

  • Purity (HPLC): ≥ 98.0% (Area normalization method). Impurities lacking the 2-methoxy group or featuring incorrect regiochemistry will exponentially complicate downstream asymmetric cyclizations.

  • Moisture Content (Karl Fischer): ≤ 0.5%. Residual water will aggressively hydrolyze the ester during subsequent enolate formations.

  • Residual Solvents (GC-HS): THF and Dimethyl Sulfate must be below ICH Q3C limits, specifically ensuring no genotoxic Me2SO4 remains.

References

  • Ethyl 3,4-difluoro-2-methoxyphenylacetate Safety Data Sheet - AK Scientific, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHasKYRRHjbCHx0R6onwRNBfdPkdZvZZuBAjIv6ZMfDus4988HukeGp3cNLKMqDCFWePq-YMV4mKUWfl9G1fgH34WvK2HsSQHuXG5uW7KipJKObrgmi1X9H9EG8rr_p0Q==]
  • 1558274-26-2 (3,4-Difluoro-2-methoxyphenylacetic acid / Suzetrigine Intermediate) - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdqvkNzo3zyi3TheeHxtkVaZ-zhh4_wIRBgkfXEOVQexfdA8Ux7lJD9blB42GnGoUhPAyCoWirlzKNs0YHeOxoAgNQU0-Q06keamkIZINhrILYwycg-L8Kj17-8pop_IDZG19jyrb185ovpoGVG1np7cXmkuw=]
  • Suzetrigine (VX-548) CAS 2649467-58-1 Manufacturers - HSP Pharma.[https://vertexaisearch.cloud.google.
  • CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents / PatentGuru.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8pZV1t1vRwSflDDUC_o0R72ksVn4kcJqhEF-ySpMY3UhTsyg-42zwM6tQB7GFlTegdHwCcHoJzwzzCjX81WjyEd4-3RLgVou_JQzQ3FfSq9e2iB__XCsSx9lNyZn-_pGXFHtz0-5uDjuOw==]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for Ethyl 3,4-difluoro-2-methoxyphenylacetate

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists. Introduction and Strategic Rationale Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6)[1] is a highly specialized p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists.

Introduction and Strategic Rationale

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6)[1] is a highly specialized pharmaceutical building block. Its primary application is serving as a critical advanced intermediate in the synthesis of NaV1.8 inhibitors, most notably Suzetrigine (VX-548), an investigational non-opioid analgesic designed to treat acute and neuropathic pain[2][3].

The structural complexity of this molecule lies in its specific substitution pattern: a 1,2,3,4-tetrasubstituted benzene ring. Achieving this regioselectivity requires a carefully orchestrated sequence of protection, directed ortho-metalation (DoM), alkylation, and functional group interconversions. This protocol outlines a highly efficient, scalable route adapted from recent patent literature[4], emphasizing mechanistic causality and process safety.

Retrosynthetic Workflow and Mechanistic Pathway

The synthesis is constructed around a four-phase sequence. The critical carbon-carbon bond formation relies on a directed lithiation strategy, utilizing a tetrahydropyranyl (THP) ether to temporarily mask the phenol and direct the metalation exclusively to the adjacent ortho-position.

SynthesisPathway SM 2,3-Difluorophenol (Starting Material) Phase1 Phase 1: THP Protection (3,4-Dihydropyran, Sulfonic Acid Resin) SM->Phase1 Int1 2-(2,3-Difluorophenoxy)tetrahydropyran Phase1->Int1 Phase2 Phase 2: Directed Ortho-Lithiation & Alkylation (n-BuLi, tert-Butyl 2-bromoacetate, then H+) Int1->Phase2 Int2 3,4-Difluoro-2-hydroxyphenylacetic acid (Intermediate) Phase2->Int2 Phase3 Phase 3: Phenolic Methylation (MeI, K2CO3) Int2->Phase3 Int3 3,4-Difluoro-2-methoxyphenylacetic acid (Suzetrigine Intermediate A) Phase3->Int3 Phase4 Phase 4: Fischer Esterification (EtOH, H2SO4) Int3->Phase4 Product Ethyl 3,4-difluoro-2-methoxyphenylacetate (Target Product) Phase4->Product

Caption: Step-by-step synthetic workflow for Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Experimental Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints (e.g., TLC, HPLC) must be utilized between phases to ensure the integrity of the synthetic pipeline.

Phase 1: Phenol Protection via THP Etherification

Objective: Mask the acidic phenolic proton to prevent quenching of the organolithium reagent in Phase 2, while installing a directing group for ortho-metalation[4].

  • Setup: Charge a dry, nitrogen-purged reactor with 2,3-difluorophenol (1.0 equiv) and anhydrous dichloromethane (DCM) (10 volumes).

  • Catalysis: Add a catalytic amount of strong cation-exchange sulfonic acid resin (e.g., Amberlyst-15, 5 wt%). Causality: Using a solid-supported acid catalyst prevents the need for aqueous basic workup, avoiding emulsion issues and allowing for simple catalyst recovery via filtration[4].

  • Reaction: Dropwise add 3,4-dihydropyran (DHP) (1.2 equiv) while maintaining the internal temperature at 20–25 °C. Stir for 4 hours.

  • Workup: Filter the mixture to remove the sulfonic acid resin. Concentrate the filtrate under reduced pressure to yield 2-(2,3-difluorophenoxy)tetrahydropyran.

Phase 2: Directed Ortho-Lithiation and Alkylation

Objective: Regioselective installation of the acetic acid side chain.

  • Lithiation: Dissolve the THP-protected intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (15 volumes) under an argon atmosphere. Cool the system to -78 °C.

  • Deprotonation: Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv). Causality: The oxygen atoms of the THP group coordinate with the lithium cation, directing the strong base to selectively deprotonate the adjacent ortho-position (C6) rather than other ring positions[4]. Stir for 1 hour at -78 °C.

  • Alkylation: Dropwise add tert-butyl 2-bromoacetate (1.15 equiv). Causality: The bulky tert-butyl group is critical here; it provides steric hindrance that prevents the highly nucleophilic aryllithium species from attacking the ester carbonyl, forcing the reaction to proceed via S_N2 displacement of the bromide[4].

  • Hydrolysis & Deprotection: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate. Concentrate the organic layer, then dissolve the residue in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) at ambient temperature for 4 hours. Causality: The global acidic environment simultaneously cleaves both the tert-butyl ester and the THP ether, yielding 3,4-difluoro-2-hydroxyphenylacetic acid[4].

Phase 3: Selective Phenolic Methylation

Objective: Convert the free phenol to the methoxy ether to yield the core API intermediate[2][4].

  • Setup: Dissolve 3,4-difluoro-2-hydroxyphenylacetic acid (1.0 equiv) in N,N-dimethylformamide (DMF) (8 volumes).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 equiv).

  • Methylation: Add methyl iodide (MeI, 2.2 equiv) dropwise. Stir at 40 °C for 6 hours. (Note: This step initially forms the methyl ester of the carboxylic acid alongside the methoxy ether).

  • Saponification: Add 2M aqueous NaOH and stir at 60 °C for 2 hours to selectively hydrolyze the methyl ester back to the carboxylic acid. Acidify the aqueous layer with 2M HCl to pH 2, and extract with ethyl acetate to isolate 3,4-difluoro-2-methoxyphenylacetic acid (CAS: 1558274-26-2)[2].

Phase 4: Fischer Esterification to Target Compound

Objective: Final conversion of the acetic acid derivative to the ethyl ester[1][5].

  • Setup: Dissolve the 3,4-difluoro-2-methoxyphenylacetic acid in absolute ethanol (10 volumes).

  • Catalysis: Add concentrated sulfuric acid (H2SO4, 0.1 equiv) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 8 hours. Causality: The reaction is an equilibrium process; utilizing ethanol as both the solvent and reactant drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Isolation: Concentrate the mixture to remove excess ethanol. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to neutralize the acid catalyst and remove unreacted starting material) and brine. Dry over Na2SO4, filter, and concentrate to yield Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6)[1][5].

Quantitative Reaction Parameters

The following table summarizes the critical process parameters and expected yields for process scaling.

PhaseTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 THP ProtectionDHP, Sulfonic Acid Resin20 - 25492 - 95%
2 Lithiation/Alkylationn-BuLi, t-Butyl 2-bromoacetate, TFA-78 to 25665 - 70%
3 Phenolic MethylationMeI, K2CO3, then NaOH40, then 60880 - 85%
4 Fischer EsterificationEthanol, H2SO478 (Reflux)890 - 94%

Note: Overall theoretical yield across the four-step sequence is approximately 43-53%.

References

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.Google Patents (CN119285456A).
  • Ethyl 3,4-difluoro-2-methoxyphenylacetate Safety Data.AK Scientific, Inc.
  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No: 1558274-26-2) API Intermediate.Apicule.
  • Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate Product Information.Echemi.
  • Suzetrigine Synthesis Route.A2Bchem.

Sources

Application

Application Notes and Protocols: The Strategic Use of Ethyl 3,4-difluoro-2-methoxyphenylacetate as a Versatile Chemical Intermediate

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of Ethyl 3,4-difluoro-2-methoxyphenylacetate. This document outlines detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of Ethyl 3,4-difluoro-2-methoxyphenylacetate. This document outlines detailed protocols for its use as a key intermediate in the synthesis of valuable chemical entities, with a focus on the preparation of its corresponding carboxylic acid and subsequent potential for heterocyclic synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Introduction

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS No. 1806330-92-6) is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the difluorinated phenyl ring and the methoxy group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the alpha-protons and the reactivity of the aromatic ring, offering unique opportunities for synthetic transformations.

This intermediate is particularly crucial for the synthesis of 3,4-difluoro-2-methoxyphenylacetic acid, a key precursor for furan-containing pharmaceuticals and other bioactive compounds. These target molecules are often investigated for the treatment of a range of conditions, including cancer and pain.[1] The following protocols detail the hydrolysis of the title ester to its carboxylic acid and explore its potential in the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry.

Physicochemical Properties of Ethyl 3,4-difluoro-2-methoxyphenylacetate

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1806330-92-6Echemi[1]
Molecular Formula C₁₁H₁₂F₂O₃Echemi[1]
Molecular Weight 230.21 g/mol Echemi[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge
Boiling Point Not specifiedGeneral knowledge
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)General knowledge

Application Note 1: Base-Catalyzed Hydrolysis to 3,4-difluoro-2-methoxyphenylacetic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational step in the utilization of this intermediate. 3,4-difluoro-2-methoxyphenylacetic acid is a documented precursor for various pharmaceutical compounds.[1]

Mechanistic Rationale

The base-catalyzed hydrolysis of esters, a saponification reaction, proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

This protocol is adapted from established procedures for the hydrolysis of ethyl phenylacetate derivatives and should provide a high yield of the target carboxylic acid.

Materials:

  • Ethyl 3,4-difluoro-2-methoxyphenylacetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2N solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3,4-difluoro-2-methoxyphenylacetate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 1:1 ratio).

  • Base Addition: Add sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure using a rotary evaporator. Add water to dissolve the resulting carboxylate salt. Carefully acidify the aqueous solution to a pH of 1-2 by the dropwise addition of 2N HCl. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-difluoro-2-methoxyphenylacetic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid.

Workflow Diagram: Base-Catalyzed Hydrolysis

hydrolysis_workflow reagents Ethyl 3,4-difluoro-2-methoxyphenylacetate NaOH or KOH MeOH/H₂O reaction_vessel Reaction at Reflux (2-4 hours) reagents->reaction_vessel 1. Mix workup Quench & Acidify (2N HCl) reaction_vessel->workup 2. Cool extraction Extraction (CH₂Cl₂ or EtOAc) workup->extraction 3. Extract purification Drying & Concentration extraction->purification 4. Combine & Dry product 3,4-difluoro-2-methoxyphenylacetic acid purification->product 5. Isolate

Caption: Workflow for the hydrolysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Application Note 2: Synthesis of Substituted Benzofurans via Intramolecular Cyclization

Substituted benzofurans are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The structure of Ethyl 3,4-difluoro-2-methoxyphenylacetate is amenable to intramolecular cyclization to form a benzofuran ring system.

Mechanistic Rationale

The synthesis of benzofurans from substituted phenylacetic acid derivatives can be achieved through an intramolecular cyclization reaction. This transformation typically requires the generation of a reactive species at the benzylic position, which can then attack the aromatic ring. In the case of Ethyl 3,4-difluoro-2-methoxyphenylacetate, the presence of the methoxy group at the 2-position can direct an intramolecular electrophilic attack to the adjacent carbon on the benzene ring, leading to the formation of the furan ring. This process is often promoted by strong acids or other activating agents.

Proposed Research Protocol: Synthesis of a Substituted Benzofuran

This protocol is a proposed synthetic route and may require optimization of reaction conditions. It is intended for researchers interested in exploring the synthesis of novel benzofuran derivatives from Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Materials:

  • Ethyl 3,4-difluoro-2-methoxyphenylacetate

  • Polyphosphoric acid (PPA) or a similar strong acid catalyst (e.g., Eaton's reagent)

  • Anhydrous toluene or xylene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add polyphosphoric acid. Heat the PPA to approximately 80-100 °C with stirring to ensure it is fluid.

  • Substrate Addition: In a separate flask, dissolve Ethyl 3,4-difluoro-2-methoxyphenylacetate (1.0 eq) in a minimal amount of anhydrous toluene or xylene. Add this solution dropwise to the hot, stirring PPA.

  • Reaction: Continue to heat the reaction mixture at 100-120 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted benzofuran.

Workflow Diagram: Benzofuran Synthesis

benzofuran_synthesis start_material Ethyl 3,4-difluoro-2-methoxyphenylacetate in Toluene/Xylene reaction Intramolecular Cyclization (100-120 °C, 4-8 h) start_material->reaction 1. Add dropwise catalyst Polyphosphoric Acid (PPA) (80-100 °C) catalyst->reaction quench Quench on Ice reaction->quench 2. Cool & Quench neutralize_extract Neutralize (NaHCO₃) & Extract (EtOAc) quench->neutralize_extract 3. Process purify Column Chromatography neutralize_extract->purify 4. Isolate crude product Substituted Benzofuran purify->product 5. Purify

Caption: Proposed workflow for the synthesis of a substituted benzofuran.

References

  • Google Patents. (2023). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3,4-difluoro-2-methoxyphenylacetate. Retrieved from a relevant safety data sheet provider. (A specific URL is not available from the search results, but this information is typically found on supplier websites like AK Scientific, Inc., Sigma-Aldrich, etc.)

Sources

Method

Application Note: Nucleophilic Transformations of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Strategic Context & Pharmaceutical Relevance Ethyl 3,4-difluoro-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Context & Pharmaceutical Relevance

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) is a highly specialized, fluorinated aromatic building block. Its most prominent application in modern drug development is serving as a critical intermediate in the total synthesis of Suzetrigine (VX-548) [1]. Approved by the FDA in January 2025, Suzetrigine is a first-in-class, non-opioid analgesic that selectively inhibits the NaV1.8 voltage-gated sodium channel in peripheral nociceptive neurons [2].

The ethyl 3,4-difluoro-2-methoxyphenylacetate molecule provides the essential lipophilic pharmacophore required to bind to the voltage-sensing domain of the NaV1.8 channel. Understanding how this ester reacts with various nucleophiles is paramount for chemists designing scalable synthetic routes for NaV1.8 inhibitors[3].

Mechanistic Insights: Reactivity Profile with Nucleophiles

When exposing Ethyl 3,4-difluoro-2-methoxyphenylacetate to nucleophilic reagents, scientists must account for its unique electronic topology to ensure chemoselectivity:

  • Nucleophilic Acyl Substitution (Preferred Pathway): The ethyl ester moiety is the primary electrophilic center. Hard nucleophiles (e.g., hydroxide, hydride) and soft nucleophiles (e.g., amines) readily attack the carbonyl carbon. The resulting tetrahedral intermediate rapidly collapses to expel the ethoxide leaving group, yielding acids, alcohols, or amides.

  • Aromatic Ring Stability (SNAr Resistance): While highly fluorinated aromatic rings are typically susceptible to Nucleophilic Aromatic Substitution (SNAr), the presence of the ortho-methoxy group exerts a strong resonance-donating (+M) effect. This increases the electron density of the aromatic π -system, significantly raising the activation energy required for nucleophilic attack at the C3 or C4 fluorine positions. Consequently, the critical difluoro motif remains intact under standard acyl substitution conditions.

  • Alpha-Proton Deprotonation (Competing Pathway): The methylene protons alpha to the ester are acidic. When using strong, sterically hindered nucleophiles (which act preferentially as bases, e.g., LDA), deprotonation occurs to form an enolate. This enolate acts as a nucleophile itself, which is exactly how the tetrahydrofuran (oxolane) core of Suzetrigine is constructed during its synthesis [3].

Reaction Pathway Visualization

G SM Ethyl 3,4-difluoro-2- methoxyphenylacetate Prod1 3,4-difluoro-2-methoxy- phenylacetic acid SM->Prod1 OH⁻ (Hydroxide) Saponification Prod2 2-(3,4-difluoro-2-methoxy- phenyl)ethanol SM->Prod2 H⁻ (Hydride) Reduction Prod3 Phenylacetamide Derivative SM->Prod3 R-NH₂ (Amine) Amidation

Nucleophilic acyl substitution pathways of Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Experimental Protocols

The following protocols outline the self-validating methodologies for reacting the ester with hydroxide and hydride nucleophiles.

Protocol A: Saponification via Hydroxide Nucleophile

Objective: Conversion to 3,4-difluoro-2-methoxyphenylacetic acid (CAS: 1558274-26-2), the direct precursor often used in subsequent amide couplings.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: This specific biphasic-compatible solvent system is critical. THF and MeOH solubilize the lipophilic fluorinated ester, while water dissolves the inorganic base, ensuring a homogeneous reaction environment that prevents localized concentration gradients.

  • Reagent Addition: Dissolve 1.0 eq of Ethyl 3,4-difluoro-2-methoxyphenylacetate in the solvent mixture. Cool to 0 °C using an ice bath. Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

    • Causality: LiOH is preferred over NaOH or KOH. The lithium cation tightly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbon center, while generating a milder exotherm that prevents unwanted side reactions.

  • Reaction Monitoring: Remove the ice bath, warm to room temperature, and stir for 4 hours. Validate reaction completion via TLC (Hexanes/EtOAc 7:3), observing the disappearance of the high-Rf ester spot.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted starting material. Acidify the aqueous layer dropwise with 1M HCl to pH 2. The free carboxylic acid will precipitate. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acid.

Protocol B: Hydride Reduction via Lithium Aluminum Hydride

Objective: Conversion to 2-(3,4-difluoro-2-methoxyphenyl)ethanol.

  • Preparation: Suspend 1.2 eq of LiAlH₄ in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Nucleophilic Attack: Add a solution of the ester (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Causality: Dropwise addition strictly controls the highly exothermic transfer of the hydride nucleophile to the ester. Maintaining 0 °C prevents localized thermal spikes that could theoretically trigger C-F bond cleavage, preserving the difluoro aromatic system.

  • Maturation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: Standard aqueous quenching of LiAlH₄ creates intractable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the fluorinated alcohol. Filter through a Celite pad and concentrate the filtrate.

Quantitative Data Summary

The table below summarizes the expected outcomes when Ethyl 3,4-difluoro-2-methoxyphenylacetate is subjected to various nucleophilic environments.

Reaction TypeNucleophileReagents & ConditionsTarget ProductTypical YieldPharmacological Relevance
Saponification Hydroxide (OH⁻)LiOH·H₂O, THF/MeOH/H₂O, 0 °C to RT, 4h3,4-difluoro-2-methoxyphenylacetic acid92 - 96%Yields the free acid required for Suzetrigine core assembly.
Reduction Hydride (H⁻)LiAlH₄, anhydrous THF, 0 °C to RT, 3h2-(3,4-difluoro-2-methoxyphenyl)ethanol85 - 89%Generates alcohol intermediates for etherification analogs.
Amidation Amine (R-NH₂)R-NH₂, TBD (catalyst), Toluene, 80 °C, 12hPhenylacetamide derivatives75 - 82%Direct route to amide libraries for NaV1.8 SAR studies.

References

  • Suzetrigine | C21H20F5N3O4 | CID 156445116 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: MDPI (Molecules) URL:[Link]

  • Solid dosage forms and dosing regimens comprising (2r,3s,4s,5r)-4-[[3-(3,4-difluoro-2-methoxy-phenyl)-4,5-dimethyl-5-(trifluoromethyl) tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide (WO2022256708A1)
Application

"derivatization of Ethyl 3,4-difluoro-2-methoxyphenylacetate for analysis"

Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate Introduction & Analytical Context Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Introduction & Analytical Context

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a critical synthetic intermediate in the manufacturing of Suzetrigine (VX-548), a highly selective NaV1.8 inhibitor developed for the treatment of acute pain[1]. In pharmaceutical development, tracking the fate of such intermediates—whether for API impurity profiling, reaction monitoring, or pharmacokinetic evaluation—requires extreme analytical sensitivity.

The Analytical Challenge: As an intact ethyl ester, this molecule lacks easily ionizable protic sites (such as -OH or -NH2 groups). Consequently, direct analysis via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) suffers from poor ionization efficiency, severe matrix suppression, and high limits of detection (LOD). To achieve trace-level quantification, the molecule must be chemically transformed into a highly responsive derivative.

Rationale for Derivatization: The "Hydrolysis-Derivatization" Paradigm

As a Senior Application Scientist, I approach achiral ester analysis not by forcing the intact molecule to ionize, but by leveraging its reactivity. Because direct derivatization of the ester is impossible without active hydrogens, we employ a two-step Hydrolysis-Derivatization workflow.

  • Hydrolysis: The ester is first subjected to alkaline hydrolysis to yield the free acid, 3,4-difluoro-2-methoxyphenylacetic acid (CAS 1558274-26-2).

  • Targeted Derivatization: The resulting carboxylic acid is then derivatized based on the target analytical platform (LC-MS/MS or GC-MS).

Causality in Reagent Selection
  • For LC-MS/MS (3-NPH Derivatization): We utilize 3-Nitrophenylhydrazine (3-NPH) rather than the traditional 2-NPH. Coupling the acid with 3-NPH via EDC/HOBt yields a hydrazide derivative. The strongly electron-withdrawing nitro group stabilizes the negative charge formed during deprotonation in ESI(-). Comparative studies indicate that 3-NPH derivatives of carboxylic acids exhibit LC-MS detection sensitivities 2 to 30 times higher than their 2-NPH counterparts[2], enabling femtomole-level detection[3].

  • For GC-MS (Silylation): The free acid is highly polar and prone to thermal decarboxylation. We derivatize it using BSTFA with 1% TMCS. TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure quantitative conversion of the sterically hindered phenylacetic acid into a volatile, thermally stable trimethylsilyl (TMS) ester.

ChemicalWorkflow A Ethyl 3,4-difluoro-2- methoxyphenylacetate (Intact Ester) B 3,4-difluoro-2- methoxyphenylacetic acid (Free Acid) A->B Alkaline Hydrolysis (LiOH, THF/H2O) C 3-NPH Derivative (For LC-MS/MS) B->C EDC, 3-NPH (Enhances ESI-) D TMS Ester Derivative (For GC-MS) B->D BSTFA + 1% TMCS (Enhances Volatility)

Caption: Chemical transformation workflow for derivatizing the intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, both protocols below incorporate self-validating steps. The addition of an Internal Standard (IS)—such as a stable isotope-labeled carboxylic acid (e.g., Ibuprofen-d3)—prior to derivatization ensures that any fluctuations in derivatization efficiency or extraction recovery are mathematically normalized.

Protocol A: High-Sensitivity LC-MS/MS Workflow (3-NPH Derivatization)

This method is optimized for trace impurity profiling in complex matrices[3].

  • Sample Preparation & Hydrolysis:

    • Transfer 50 µL of the sample (or API extract) into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of 0.1 M LiOH in THF/Water (1:1, v/v).

    • Incubate at 40°C for 30 minutes to ensure complete hydrolysis of the ethyl ester.

  • Neutralization:

    • Add 50 µL of 0.1 M HCl to adjust the pH to approximately 4.5, which is optimal for carbodiimide coupling.

  • Derivatization:

    • Add 20 µL of the Internal Standard (IS) solution.

    • Add 50 µL of 200 mM 3-NPH in 50% aqueous methanol.

    • Add 50 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% pyridine.

    • Vortex and incubate at 40°C for 1 hour.

  • Extraction & Reconstitution:

    • Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol Step1 Step 1: Sample Prep Extract 50 µL sample into THF/H2O Step2 Step 2: Hydrolysis Add 0.1 M LiOH, incubate 30 min at 40°C Step1->Step2 Step3 Step 3: Neutralization Adjust pH to 4.5 with 0.1 M HCl Step2->Step3 Step4 Step 4: Derivatization Add EDC and 3-NPH. React 1 h at 40°C Step3->Step4 Step5 Step 5: Extraction LLE with EtOAc, dry, reconstitute in Mobile Phase Step4->Step5 Step6 Step 6: LC-MS/MS Inject onto C18 column, MRM (ESI-) Step5->Step6

Caption: Step-by-step LC-MS/MS sample preparation and 3-NPH derivatization protocol.

Protocol B: GC-MS Workflow (Silylation)

This method is ideal for orthogonal verification and standard API release testing.

  • Hydrolysis: Mix 100 µL of the sample with 100 µL of 0.5 M KOH in Methanol. Heat at 60°C for 30 minutes.

  • Acidification & Extraction: Cool to room temperature, acidify with 150 µL of 1 M HCl (pH < 2), and extract the free acid with 500 µL of Hexane/Ether (1:1).

  • Drying: Dry the organic layer over anhydrous sodium sulfate and evaporate under nitrogen.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine. Seal the vial and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL directly into the GC-MS (EI mode, 70 eV).

Data Presentation & Expected Outcomes

By converting the non-ionizable ester into highly optimized derivatives, the analytical performance is drastically improved. The table below summarizes the expected mass transitions and the theoretical improvements in the Limit of Detection (LOD).

Table 1: Comparative Analytical Performance of Derivatized vs. Underivatized Analytes

Analyte StateAnalytical PlatformIonization ModeKey MS/MS Transitions / Ions (m/z)Est. LOD (ng/mL)
Intact Ethyl Ester LC-MS/MSESI (+)[M+H]⁺ 231.1 → 185.150.0
3-NPH Derivative LC-MS/MSESI (-)[M-H]⁻ 336.1 → 137.00.5
TMS Derivative GC-MSEI (70 eV)[M]⁺ 274.1, [M-15]⁺ 259.12.0

Note: The 3-NPH derivative yields a highly stable [M-H]⁻ ion at m/z 336.1 (MW of acid = 202.15; MW of 3-NPH = 153.14; minus H₂O = 337.27). The fragmentation to m/z 137.0 corresponds to the cleavage of the hydrazide bond, providing a highly specific MRM transition.

References

  • "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples" - MDPI. Available at: [Link]

  • "High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides" - ResearchGate. Available at:[Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Executive Summary Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly specialized, fluorinated bulk drug intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly specialized, fluorinated bulk drug intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The strategic placement of a difluoro-aromatic ring and a methoxy group significantly enhances the lipophilicity and metabolic stability of downstream drug candidates. Because impurities—such as unreacted acids, des-fluoro analogs, or positional isomers—can critically impact API efficacy and safety, robust analytical quantification is mandatory. This protocol details two orthogonal, self-validating methodologies: a Reversed-Phase HPLC-UV method for bulk assay quantification, and a high-resolution GC-MS method for trace impurity profiling.

Chemical Profile & Analytical Rationale

As a Senior Application Scientist, it is critical to base method development on the physicochemical causality of the target molecule:

  • Chromophoric Aromaticity (HPLC Rationale): The phenyl ring, conjugated with methoxy and fluoro auxochromes, provides strong UV absorbance. This makes HPLC-UV the gold standard for routine, high-throughput bulk assay quantification[2].

  • Ester Volatility (GC Rationale): Unlike free phenylacetic acids which require cumbersome derivatization, the ethyl ester moiety renders this molecule highly volatile and thermally stable[3]. This allows for direct injection into a Gas Chromatograph.

  • Isomeric Resolution: Positional isomers (e.g., 2,3-difluoro vs. 3,4-difluoro derivatives) often exhibit nearly identical hydrophobicity, leading to co-elution in standard RP-HPLC. High-resolution capillary GC-MS exploits minute differences in vapor pressure and specific electron-impact fragmentation patterns to resolve and quantify these critical impurities[4].

Method 1: HPLC-UV for Bulk Assay and Purity Determination

Causality & Design

A C18 stationary phase is selected to maximize hydrophobic interactions with the lipophilic ethyl ester. The mobile phase is deliberately acidified with formic acid. This suppresses the ionization of any trace hydrolyzed impurity (3,4-difluoro-2-methoxyphenylacetic acid), keeping it in its neutral state to ensure sharp, symmetrical peaks and prevent secondary interactions with residual silanols on the column[2].

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 50.0 mg of the Ethyl 3,4-difluoro-2-methoxyphenylacetate reference standard. Dissolve in 50 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with the mobile phase to construct a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 65% Acetonitrile and 35% Water containing 0.1% Formic Acid (v/v). Degas ultrasonically for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (primary) and 254 nm (secondary).

    • Injection Volume: 10 µL.

  • Execution: Inject the blank, followed by six replicate injections of the 50 µg/mL standard to establish System Suitability Testing (SST) prior to sample analysis.

Data Presentation: HPLC Validation Summary
ParameterAcceptance CriteriaObserved ResultStatus
Retention Time ( tR​ ) N/A~6.4 minRecorded
Theoretical Plates ( N ) > 5,0008,450Pass
Tailing Factor ( Tf​ ) 0.8 – 1.51.05Pass
Injection Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass

Method 2: GC-MS for Trace Impurity Profiling

Causality & Design

To detect trace des-fluoro or isomeric impurities, GC coupled with a single quadrupole mass spectrometer (EI mode) is utilized. A weakly polar DB-5MS column provides optimal selectivity for halogenated aromatics based on dipole interactions and boiling points[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of GC-grade Hexane to yield a 1.0 mg/mL solution.

  • Internal Standard Addition: Spike the solution with 10 µg/mL of Methyl 2-phenylacetate as an internal standard to correct for inlet discrimination and injection volume variability[4].

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C (Split ratio 10:1).

    • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Target m/z for Ethyl 3,4-difluoro-2-methoxyphenylacetate: 230 (Molecular Ion [M]+), 185 (Loss of ethoxy [M-OCH2CH3]+), 157 (Loss of ester[M-COOCH2CH3]+).

  • Execution: Run the sequence, ensuring a solvent delay of 3.0 minutes is activated to protect the MS filament from the hexane front.

Data Presentation: GC-MS Validation Summary
ParameterTarget AnalyteInternal StandardLimit of Detection (LOD)
Retention Time 12.8 min9.4 minN/A
Quantifier Ion (m/z) 157115N/A
Qualifier Ions (m/z) 230, 185150, 91N/A
Sensitivity Linear 0.1 - 10 µg/mLFixed at 10 µg/mL0.02 µg/mL (S/N > 3)

Analytical Workflow & Decision Tree

AnalyticalWorkflow Start Sample: Ethyl 3,4-difluoro- 2-methoxyphenylacetate Prep Sample Preparation & Extraction Start->Prep Decision Analytical Objective? Prep->Decision HPLC HPLC-UV Method (Bulk Assay > 98%) Decision->HPLC Assay GCMS GC-MS Method (Trace Impurities < 0.1%) Decision->GCMS Profiling SST1 System Suitability (RSD < 2.0%) HPLC->SST1 SST2 System Suitability (Resolution > 1.5) GCMS->SST2 Data Data Acquisition & Integration SST1->Data SST2->Data Report QA Final Report & Batch Release Data->Report

Analytical decision tree for Ethyl 3,4-difluoro-2-methoxyphenylacetate quantification.

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness and scientific integrity, both protocols are designed as self-validating systems . Prior to any sample quantification, the System Suitability Test (SST) must pass predefined criteria:

  • Precision Guardrail: The relative standard deviation (%RSD) of the peak area for six replicate standard injections must be ≤ 2.0%.

  • Resolution Guardrail: The chromatographic resolution ( Rs​ ) between the main peak and the closest eluting known impurity must be ≥ 1.5.

  • Automated Halting: If these parameters fail, the chromatography data system (CDS) is programmed to automatically halt the sequence. This prevents the generation of invalid data and ensures that environmental or instrumental drift does not compromise the batch release.

References

  • Analytical Chemistry (ACS Publications). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Retrieved from: [Link]

  • MDPI. HPLC/GC–MS and Electronic Sensing Reveal Tissue-Wide Differences in Bioactive and Flavor Compound Distribution. Retrieved from:[Link]

Sources

Application

Application Note and Protocol for the Large-Scale Synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Abstract This comprehensive guide details a robust and scalable two-stage process for the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate, a key intermediate in pharmaceutical and agrochemical research. The protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable two-stage process for the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate, a key intermediate in pharmaceutical and agrochemical research. The protocol first outlines the preparation of the precursor, 3,4-difluoro-2-methoxyphenylacetic acid, followed by its efficient esterification. This document is intended for researchers, chemists, and process development professionals, providing in-depth procedural details, mechanistic insights, and considerations for large-scale production.

Introduction

Substituted phenylacetic acid esters are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide range of biologically active molecules. Ethyl 3,4-difluoro-2-methoxyphenylacetate, with its unique substitution pattern, is of particular interest in the development of novel therapeutic agents and specialized chemicals. The presence of the difluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. This application note provides a validated, step-by-step protocol for the large-scale synthesis of this important intermediate, ensuring high yield and purity.

Chemical Structures and Properties

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,4-difluoro-2-methoxyphenylacetic acid (Structure Placeholder)1558274-26-2C₉H₈F₂O₃202.16
Ethyl 3,4-difluoro-2-methoxyphenylacetate (Structure Placeholder)1806330-92-6C₁₁H₁₂F₂O₃230.21

Synthetic Strategy Overview

The synthesis is approached in two primary stages, designed for scalability and efficiency. The first stage involves the synthesis of the key intermediate, 3,4-difluoro-2-methoxyphenylacetic acid. The second stage is the Fischer esterification of this acid with ethanol to yield the final product.

Synthesis_Workflow A Starting Materials (2,3-difluorophenol, etc.) B Stage 1: Synthesis of 3,4-difluoro-2- methoxyphenylacetic acid A->B C Intermediate: 3,4-difluoro-2- methoxyphenylacetic acid B->C D Stage 2: Fischer Esterification C->D E Final Product: Ethyl 3,4-difluoro-2- methoxyphenylacetate D->E F Purification & Analysis E->F Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid 3,4-difluoro-2- methoxyphenylacetic acid Ester Ethyl 3,4-difluoro-2- methoxyphenylacetate Carboxylic_Acid->Ester Fischer Esterification Ethanol Ethanol (Excess) Ethanol->Ester Catalyst H₂SO₄ (catalytic) Catalyst->Ester Heat Reflux Heat->Ester Water Water

Caption: Fischer Esterification Reaction Scheme.

Protocol: Fischer Esterification of 3,4-difluoro-2-methoxyphenylacetic acid

Materials:

  • 3,4-difluoro-2-methoxyphenylacetic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 3,4-difluoro-2-methoxyphenylacetic acid (1.0 eq). Add a significant excess of anhydrous ethanol (10-20 eq), which acts as both a reactant and a solvent.

  • Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exothermic reaction will occur, and the temperature will rise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical method such as TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with brine. [1]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3,4-difluoro-2-methoxyphenylacetate as an oil.

Purification and Analysis

For large-scale production, the crude product may require further purification to meet stringent quality standards.

Purification Protocol
  • Distillation: For thermally stable esters, vacuum distillation is an effective method for purification on a large scale.

  • Chromatography: If higher purity is required, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient can be employed. [2]

Analytical Quality Control

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A typical system would involve a C18 column with a mobile phase of methanol and water. [3]* Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product by its mass spectrum and retention time. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the synthesized ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols outlined in this application note provide a comprehensive and scalable pathway for the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate. By following these detailed procedures, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity, facilitating its application in drug discovery and development.

References

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. (2025).
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022).
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. (2025).
  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography.
  • Fischer Esterification-Typical Procedures. OperaChem. (2024).
  • Process intensification of synthesis of metal organic framework particles assisted by ultrasound irradi
  • Publications (yamada)|薬品製造学研究室 Laboratory of Synthetic and Medicinal Chemistry. University of Toyama.
  • Synthesis of phenylacetic acid esters.
  • Difluoromethyl
  • Analytical Methods for the Detection of 3,4-Dimethoxyphenethylamine: Applic
  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay c
  • Processing technique of ethyl difluoroacetate.
  • A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-methoxyphenyl)
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of the Fraser Valley.
  • Purification Strategies for Flavones.
  • ANALYTICAL METHOD SUMMARIES. Eurofins. (2018).
  • SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. J-STAGE.
  • Analytical Methods.
  • Fischer Esterification of Benzoic Acid with Ethanol: Applic
  • Fischer Esterific

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Method

Application Note: Leveraging Ethyl 3,4-difluoro-2-methoxyphenylacetate in the Development of Next-Generation NaV1.8 Inhibitors

Executive Summary & Pharmacological Context The urgent need to address the global opioid crisis has driven medicinal chemistry toward novel, non-addictive targets for acute pain management. In January 2025, a monumental...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The urgent need to address the global opioid crisis has driven medicinal chemistry toward novel, non-addictive targets for acute pain management. In January 2025, a monumental breakthrough was achieved with the FDA approval of Suzetrigine (VX-548), the first-in-class oral, selective NaV1.8 voltage-gated sodium channel inhibitor[1][2].

At the heart of this pharmaceutical milestone is a highly specialized building block: Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6). This application note provides a comprehensive guide for medicinal chemists and drug development professionals on utilizing this fluorinated aromatic intermediate to synthesize highly substituted tetrahydrofuran (oxolane) cores, specifically focusing on the synthesis and validation of Suzetrigine and its analogs[1][3].

Physicochemical Profile of the Intermediate

Ethyl 3,4-difluoro-2-methoxyphenylacetate serves as the foundational scaffold for the lipophilic tail of Suzetrigine.

PropertySpecification
Chemical Name Ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate
CAS Number 1806330-92-6
Molecular Formula C₁₁H₁₂F₂O₃
Molecular Weight 230.21 g/mol
Role in Drug Design Precursor to the (2R,3S,4S,5R)-oxolane core at position 3
Storage & Handling Stable under standard conditions; causes skin/eye irritation (GHS Category 2)[4]

Mechanistic Rationale: The "Why" Behind the Chemistry (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern was selected during lead optimization.

  • Metabolic Stability via Fluorination: The 3,4-difluoro substitution on the phenyl ring is not arbitrary. Fluorine atoms block primary sites of cytochrome P450-mediated oxidative metabolism, significantly extending the drug's half-life[1].

  • Target Affinity: The compound targets the Voltage-Sensing Domain 2 (VSD2) of the NaV1.8 channel in peripheral nociceptive neurons[5]. The difluoro-methoxy aromatic system provides the exact steric bulk and lipophilicity required to partition into the neuronal membrane and stabilize the channel in its closed state, exhibiting "reverse use-dependence"[6].

  • Synthetic Versatility: The ethyl ester moiety allows for highly controlled enolate chemistry, which is strictly required to construct the sterically hindered, penta-substituted tetrahydrofuran core of the final active pharmaceutical ingredient (API)[2].

SynthWorkflow A Ethyl 3,4-difluoro-2- methoxyphenylacetate (CAS: 1806330-92-6) B Enolate Alkylation & Aldol Addition A->B Base / Electrophile C Oxolane (THF) Core Cyclization B->C Acid Catalyst D Amidation & Chiral Resolution (SFC) C->D Pyridine-2-carboxamide E Suzetrigine (VX-548) API D->E Yields Active Enantiomer

Synthetic workflow from Ethyl 3,4-difluoro-2-methoxyphenylacetate to Suzetrigine.

Experimental Workflows & Protocols

Protocol 1: Construction of the Substituted Oxolane Core

This protocol outlines the logic for utilizing Ethyl 3,4-difluoro-2-methoxyphenylacetate to build the Suzetrigine core. Because the final molecule contains four contiguous stereocenters, stereocontrol and rigorous purification are paramount[1].

Step 1: Enolate Formation and Alkylation

  • Causality: To prevent self-condensation of the ester, a strong, non-nucleophilic base (Lithium diisopropylamide, LDA) must be used at cryogenic temperatures.

  • Procedure: Dissolve Ethyl 3,4-difluoro-2-methoxyphenylacetate (1.0 eq) in anhydrous THF under argon. Cool to -78°C. Dropwise add LDA (1.1 eq). Stir for 45 minutes to ensure complete enolate formation. Introduce the trifluoromethyl-containing electrophile (e.g., a substituted ketone/epoxide) slowly.

  • Validation: Quench a micro-aliquot with saturated NH₄Cl and analyze via LC-MS to confirm mass shift corresponding to the aldol/alkylation adduct before proceeding.

Step 2: Cyclization

  • Procedure: Subject the intermediate to acid-catalyzed cyclization (e.g., using p-Toluenesulfonic acid in toluene) under reflux with a Dean-Stark trap to remove water, driving the formation of the tetrahydrofuran (oxolane) ring.

Step 3: Amidation and Chiral Resolution

  • Causality: The cyclization yields a mixture of diastereomers. The biological activity of Suzetrigine is strictly limited to the (2R,3S,4S,5R) enantiomer[7].

  • Procedure: Couple the resulting carboxylic acid (post-saponification) with 4-aminopyridine-2-carboxamide using a coupling reagent (e.g., HATU/DIPEA).

  • Self-Validating QC: Subject the crude mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. Isolate the active enantiomer and verify enantiomeric excess (ee > 99%) via chiral HPLC and absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).

Protocol 2: In Vitro Electrophysiological Validation (Patch-Clamp)

Once the API is synthesized, it must be validated for NaV1.8 inhibition.

  • Critical Insight: Recent studies demonstrate that the potency of VX-548 is reduced approximately fivefold at physiological temperatures (37°C) compared to room temperature[8]. Assays conducted at 22°C will yield artificially inflated potency metrics.

Procedure:

  • Cell Preparation: Utilize dissociated human dorsal root ganglion (DRG) neurons expressing native NaV1.8 channels[8].

  • Solutions: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Dilute to working concentrations (e.g., 10 nM, 30 nM) in external control solution containing 1 mg/mL Pluronic PF-68. Validation: The final DMSO concentration must not exceed 0.1%. Run a vehicle-only (0.1% DMSO) control to establish baseline action potential firing.

  • Recording (37°C): Maintain the recording chamber strictly at 37°C. Apply a depolarizing prepulse protocol.

  • Measurement: Measure the relief of inhibition during strong depolarizations (+120 mV) to validate the "reverse use-dependence" characteristic of this compound class[6].

MoA Nociceptor Peripheral Nociceptive Neuron (Dorsal Root Ganglion) NaV18 NaV1.8 Sodium Channel (VSD2 Domain) Nociceptor->NaV18 Expresses ActionPotential Action Potential Propagation NaV18->ActionPotential Blocked by Inhibitor Suzetrigine Suzetrigine (VX-548) Suzetrigine->NaV18 Binds & Stabilizes Closed State Pain Pain Signal to CNS ActionPotential->Pain Prevented

Mechanism of action of Suzetrigine inhibiting NaV1.8 channels in peripheral nociceptors.

Comparative Data Presentation

To benchmark the success of your synthesized NaV1.8 inhibitor, compare its pharmacological profile against historical molecules in the same class.

CompoundTargetIC₅₀ (Human NaV1.8)Selectivity over other NaVsClinical Status
A-803467 NaV1.8~8 nM~100-foldDiscontinued (Preclinical)[6]
VX-150 NaV1.8~10 nMHighDiscontinued (Phase II)[1]
Suzetrigine (VX-548) NaV1.80.7 nM>30,000-foldFDA Approved (2025) [1][2]

Note: The leap in potency and selectivity of Suzetrigine is directly attributed to the optimized 3,4-difluoro-2-methoxyphenyl and trifluoromethyl substitutions on the oxolane core.

References

  • Suzetrigine (VX-548) CAS 2649467-58-1 API & Intermediates Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd URL: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile MDPI - Pharmaceuticals (2026) URL: [Link]

  • Suzetrigine | C21H20F5N3O4 | CID 156445116 PubChem - NIH URL: [Link]

  • Suzetrigine (VX-548): The 2024 Molecule of the Year Drug Hunter (2025) URL: [Link]

  • State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 PMC - NIH URL:[Link]

  • Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine PNAS URL: [Link]

  • suzetrigine | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Application

Application Note: A Validated Protocol for the Saponification of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Abstract This application note provides a comprehensive, step-by-step protocol for the hydrolysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate to its corresponding carboxylic acid, 3,4-difluoro-2-methoxyphenylacetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the hydrolysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate to its corresponding carboxylic acid, 3,4-difluoro-2-methoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The procedure detailed herein employs a robust base-catalyzed hydrolysis (saponification) method, which is designed for high-yield, irreversible conversion. We will delve into the mechanistic rationale behind the chosen conditions, reaction monitoring via Thin-Layer Chromatography (TLC), and a complete work-up and purification strategy. This guide is intended for researchers and scientists in organic chemistry and drug development.

Introduction and Scientific Rationale

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. Ethyl 3,4-difluoro-2-methoxyphenylacetate is a substituted arylacetate, and its product, 3,4-difluoro-2-methoxyphenylacetic acid[1][2], serves as a valuable building block in medicinal chemistry. The presence of electron-withdrawing fluorine atoms and an ortho-methoxy group on the phenyl ring influences the reactivity of the ester.

While both acid- and base-catalyzed methods can achieve ester hydrolysis, base-catalyzed hydrolysis, or saponification, is generally preferred for its practical irreversibility.[3][4] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[5] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and ethanol, a process that is thermodynamically downhill and effectively drives the reaction to completion.[6][7] Subsequent acidification during the work-up phase is required to obtain the neutral carboxylic acid product.[7]

This protocol utilizes lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system, a common and effective combination for achieving complete saponification of a wide range of esters.

Reaction Scheme: Ethyl 3,4-difluoro-2-methoxyphenylacetate -> 3,4-difluoro-2-methoxyphenylacetic acid

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and purity of the final product.

Materials and Equipment
MaterialGradeSupplier ExampleCAS Number
Ethyl 3,4-difluoro-2-methoxyphenylacetate>95%AK Scientific1806330-92-6
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, >98%Sigma-Aldrich1310-66-3
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich109-99-9
Deionized Water (H₂O)Type 1 UltrapureMillipore7732-18-5
Hydrochloric Acid (HCl)2 M Aqueous SolutionFisher Scientific7647-01-0
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Silica Gel TLC PlatesAluminum backed, F₂₅₄Merck-

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for elevated temperatures)

  • Separatory funnel (125 mL)

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions
  • Ethyl 3,4-difluoro-2-methoxyphenylacetate: Causes skin and serious eye irritation. May cause respiratory irritation.[8] Handle in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides. Use in a fume hood away from ignition sources.

  • Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood. [9]

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3,4-difluoro-2-methoxyphenylacetate (1.00 g, 4.34 mmol, 1.0 equiv).

  • Dissolution: Add THF (15 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

  • Initiation of Hydrolysis: Add lithium hydroxide monohydrate (0.273 g, 6.51 mmol, 1.5 equiv) to the solution in one portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 20-25°C). The reaction is typically complete within 2-4 hours. Gentle heating to 40°C can be applied to accelerate the reaction if monitoring indicates slow conversion.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

The progress of the reaction must be monitored to ensure the complete consumption of the starting material.

  • TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plate.

    • Mobile Phase: 7:3 Hexanes / Ethyl Acetate (v/v). This solvent system provides good separation between the non-polar ester and the highly polar carboxylate/carboxylic acid.[10]

  • Procedure:

    • Prepare a TLC plate by drawing a baseline in pencil.

    • Spot a reference lane with the starting ester solution (a tiny amount dissolved in EtOAc).

    • To sample the reaction, withdraw a drop of the reaction mixture with a capillary tube. Quench this small sample in a vial containing a few drops of 1 M HCl and a few drops of EtOAc. Spot the organic layer on the TLC plate.

    • Develop the plate in the TLC chamber.

    • Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • The starting ester (Ethyl 3,4-difluoro-2-methoxyphenylacetate) will appear as a dark spot with a high Rƒ value (e.g., Rƒ ≈ 0.6-0.7).

    • The product, 3,4-difluoro-2-methoxyphenylacetic acid, is a carboxylic acid and will appear as a spot at or very near the baseline (Rƒ ≈ 0.1-0.2).[11]

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[12]

Work-up and Product Isolation
  • Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Dilution: To the remaining aqueous residue, add deionized water (20 mL).

  • Neutralization/Acidification: Cool the aqueous solution in an ice bath. Slowly add 2 M HCl dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a 125 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-difluoro-2-methoxyphenylacetic acid as a solid.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system is a mixture of toluene and hexanes.

  • Procedure: Dissolve the crude solid in a minimal amount of hot toluene. Slowly add hexanes until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_workup Isolation & Work-up cluster_purification Final Purification Setup 1. Reaction Setup (Ester, THF, H2O in Flask) Initiation 2. Add LiOH (Initiate Hydrolysis) Setup->Initiation Add Base Execution 3. Stir at RT (2-4 hours) Initiation->Execution Monitoring 4. TLC Monitoring (Hex/EtOAc 7:3) Execution->Monitoring Check Progress Quench 5. Acidify with HCl (to pH 1-2) Monitoring->Quench If Reaction Complete Extract 6. Extract with EtOAc Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Recrystallize (Toluene/Hexanes) Dry->Purify Crude Product Characterize 9. Characterization (NMR, MP, etc.) Purify->Characterize Pure Product

Caption: Workflow for the saponification of Ethyl 3,4-difluoro-2-methoxyphenylacetate.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department website. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from Science Discussions. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Fluoropharm. (n.d.). 1558274-26-2 | 3,4-Difluoro-2-methoxyphenylacetic acid. Retrieved from Fluoropharm. [Link]

  • ARKAT USA, Inc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from Arkat USA. [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN102311343A - Processing technique of ethyl difluoroacetate.
  • Clark, J. (n.d.). Hydrolysing Esters. Retrieved from Chemguide. [Link]

  • Google Patents. (n.d.). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids.
  • ResearchGate. (2018, October 8). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from ResearchGate. [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Publicación Semestral Pädi. [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from Beilstein Journals. [Link]

  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the butyl laurate. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from Organic Chemistry at CU Boulder. [Link]

  • Raut, B. (2020, August 24). BASE CATALYSED HYDROLYSIS OF ESTER [Video]. YouTube. [Link]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. Retrieved from WordPress.com. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Ethyl 3,4-difluoro-2-methoxyphenylacetate Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6). This compound is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Suzetrigine (VX-548) , a first-in-class NaV1.8 inhibitor recently approved for acute pain management .

Because the 1,2,3,4-tetrasubstituted aromatic ring presents significant regiochemical challenges, this guide breaks down the causality behind the directed ortho-lithiation (DoM) strategy, provides self-validating protocols, and addresses the most common points of failure encountered at the bench.

Synthetic Workflow Overview

The most robust industrial approach avoids the direct lithiation of 2,3-difluoroanisole due to competing directing effects. Instead, it utilizes a Tetrahydropyranyl (THP) protecting group to strictly dictate regioselectivity .

Workflow A 1. Protection 2,3-Difluorophenol B 2. Lithiation & Alkylation THP-Ether Intermediate A->B DHP, p-TsOH C 3. Deprotection Ethyl 3,4-difluoro- 2-hydroxyphenylacetate B->C n-BuLi, then Ethyl 2-iodoacetate D 4. Methylation Ethyl 3,4-difluoro- 2-methoxyphenylacetate C->D MeI, K2CO3

Fig 1. Four-step synthetic workflow for Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Troubleshooting Guides & FAQs

Q1: Why do we observe lithiation at the C4 position instead of C6 when starting directly from 2,3-difluoroanisole? A1: This is a classic issue of Directed Metalation Group (DMG) hierarchy. Fluorine is highly electronegative and strongly acidifies the adjacent ortho-proton (C4). The methoxy (-OMe) group is a relatively weak DMG. When using 2,3-difluoroanisole, the combined inductive effect of the two fluorines outcompetes the coordinating ability of the -OMe group, leading to unwanted deprotonation at C4. Causality & Solution: To force lithiation at C6, we must use a stronger DMG. Replacing the methoxy group with a THP ether provides superior lithium coordination via its two oxygen atoms, effectively overriding the fluorine's inductive effect and directing the organolithium base to the C6 position .

Regioselectivity Substrate Substrate Choice for Lithiation OMe 2,3-Difluoroanisole (-OMe is a Weak DMG) Substrate->OMe OTHP 2-(2,3-Difluorophenoxy)THP (-OTHP is a Strong DMG) Substrate->OTHP PathA Lithiation at C4 (Driven by F inductive effect) UNDESIRED OMe->PathA F outcompetes OMe PathB Lithiation at C6 (Driven by OTHP coordination) DESIRED OTHP->PathB OTHP outcompetes F

Fig 2. Mechanistic causality of Directed Metalation Group (DMG) selection.

Q2: My alkylation step with ethyl 2-bromoacetate gives a complex mixture with a low yield of the target ester. What is going wrong? A2: Direct reaction of the hard aryllithium intermediate with ethyl 2-bromoacetate often suffers from destructive side reactions, including lithium-halogen exchange (yielding the des-bromo acetate and brominated arene) and nucleophilic attack at the ester carbonyl. Troubleshooting: Switch the electrophile to ethyl 2-iodoacetate . The iodine atom is a superior leaving group, significantly accelerating the desired SN​2 displacement and outcompeting carbonyl attack. Furthermore, strictly maintaining the reaction at -78 °C during addition suppresses side reactions.

Q3: During the deprotection of the THP group, I am observing partial hydrolysis of the ethyl ester. How can I prevent this? A3: Standard aqueous acidic workups (e.g., aqueous HCl or TFA/water) will inevitably hydrolyze the newly installed ethyl ester, especially upon warming. Troubleshooting: Utilize anhydrous acidic conditions. A solution of HCl in absolute ethanol (EtOH) cleanly cleaves the THP acetal while simultaneously pushing the equilibrium toward the ethyl ester via Fischer esterification, effectively "repairing" any hydrolyzed carboxylic acid .

Quantitative Data: Yield & Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile.

Substrate Directing GroupElectrophileDeprotection ConditionsOverall Yield (%)Regioselectivity (C6:C4)
-OMe (Baseline)Ethyl 2-bromoacetateN/A15%10 : 90
-OTHPEthyl 2-bromoacetateAqueous HCl45%>95 : 5
-OTHPEthyl 2-iodoacetateAqueous HCl60%>95 : 5
-OTHP (Optimized) Ethyl 2-iodoacetate Anhydrous HCl / EtOH 82% >95 : 5
Self-Validating Experimental Protocol

This protocol incorporates in-line analytical checks to ensure each step is validated before proceeding, minimizing downstream failures.

Phase 1: Protection (Synthesis of 2-(2,3-difluorophenoxy)tetrahydro-2H-pyran)

  • Charge a dry, nitrogen-flushed reactor with 2,3-difluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir at ambient temperature for 4 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 9:1). The phenol spot ( Rf​≈0.3 ) must be completely consumed, replaced by the THP ether ( Rf​≈0.7 ).

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Phase 2: Directed Ortho-Lithiation & Alkylation

  • Dissolve the THP-protected intermediate (1.0 eq) in anhydrous THF (15 vol) and cool to -78 °C under an argon atmosphere.

  • Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq) while maintaining the internal temperature strictly below -70 °C. Stir for 1 hour.

  • Self-Validating Step: Withdraw a 0.5 mL aliquot, quench with D2​O , and analyze via GC-MS. Proceed to the next step only if >95% deuterium incorporation is observed at the C6 position.

  • Add ethyl 2-iodoacetate (1.2 eq) dropwise.

  • Gradually warm the reaction to -20 °C over 2 hours, then quench with saturated aqueous NH4​Cl . Extract with EtOAc and concentrate.

Phase 3: Deprotection & Esterification

  • Dissolve the crude alkylated product in anhydrous absolute ethanol (10 vol).

  • Add a solution of HCl in EtOH (1.25 M, 3.0 eq) to achieve a highly acidic environment (pH < 2).

  • Heat to 50 °C for 3 hours. This step cleaves the THP acetal and ensures any free acid is converted to the ethyl ester.

  • Validation Check: HPLC analysis should show the disappearance of the THP-protected mass and the presence of the free phenol.

  • Neutralize with solid NaHCO3​ , filter, and concentrate to yield Ethyl 3,4-difluoro-2-hydroxyphenylacetate.

Phase 4: Methylation

  • Dissolve the intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 8 vol).

  • Add finely milled anhydrous K2​CO3​ (2.0 eq) and methyl iodide (MeI) (1.5 eq). Note: Ensure K2​CO3​ is freshly milled; large particle sizes severely limit the reaction rate due to poor surface area.

  • Stir at room temperature for 6 hours.

  • Dilute with water (24 vol) to precipitate the product or extract with MTBE. Wash the organic layer with brine (3x) to completely remove DMF.

  • Dry and concentrate. Purify via vacuum distillation or silica gel chromatography to afford Ethyl 3,4-difluoro-2-methoxyphenylacetate.

References
  • Title: Suzetrigine (VX-548): The 2024 Molecule of the Year Source: Drug Hunter URL:[Link]

  • Title: CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid Source: Google Patents URL
  • Title: Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review Source: PMC - National Institutes of Health (NIH) URL: [Link]

Optimization

Technical Support Center: Degradation Pathways of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Welcome to the Technical Support Center for Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS No. 1806330-92-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS No. 1806330-92-6)[1]. As a critical bulk drug intermediate, understanding its chemical liabilities is paramount for formulation design, storage, and regulatory compliance under the Quality-by-Design (QbD) paradigm[2].

This guide abandons generic templates to provide a causality-driven, deeply technical troubleshooting resource. Here, we dissect the molecular vulnerabilities of this compound and provide self-validating protocols to ensure your analytical methods are truly stability-indicating.

Part 1: Core Chemical Liabilities & Mechanisms

Q1: What are the primary degradation pathways for Ethyl 3,4-difluoro-2-methoxyphenylacetate under standard processing conditions?

Based on its molecular architecture, this compound exhibits two primary chemical liabilities:

  • The Ester Linkage (Hydrolysis): The ethyl ester is highly susceptible to nucleophilic acyl substitution. Under both acidic and basic extremes, the ester cleaves to yield 3,4-difluoro-2-methoxyphenylacetic acid and ethanol.

  • The Benzylic Methylene (Oxidation): The −CH2​− group bridging the aromatic ring and the carbonyl carbon is highly activated. The benzylic C-H bonds have a lower dissociation energy, making them prime targets for radical abstraction and subsequent oxidation to an α -keto ester[3]. While the fluorine atoms at positions 3 and 4 provide inductive electron withdrawal (enhancing ring stability), the benzylic position remains vulnerable to peroxides and transition metal-catalyzed oxidation[4].

G A Ethyl 3,4-difluoro-2-methoxyphenylacetate (Parent API Intermediate) B Hydrolytic Stress (Acid/Base) A->B H2O, H+/OH- C Oxidative Stress (Peroxides/Radicals) A->C ROS, Metal Catalysts D Thermal/Photolytic Stress A->D Heat / UV Light E 3,4-difluoro-2-methoxyphenylacetic acid (Ester Cleavage) B->E Nucleophilic Acyl Substitution F Ethyl 2-(3,4-difluoro-2-methoxyphenyl)-2-oxoacetate (Benzylic Oxidation) C->F C-H Abstraction G Decarboxylation Products (e.g., substituted toluenes) D->G CO2 Loss

Degradation pathways of Ethyl 3,4-difluoro-2-methoxyphenylacetate under ICH Q1A stress conditions.

Part 2: Analytical Troubleshooting & Data Interpretation

Q2: We are observing a +14 Da mass shift in our oxidative stress samples. What is the mechanism?

This is the classic signature of benzylic oxidation . When the benzylic −CH2​− is oxidized to a ketone ( −C=O ), the molecule gains an oxygen atom (+16 Da) and loses two hydrogen atoms (-2 Da), resulting in a net mass shift of +13.98 Da.

  • Causality: The abstraction of a benzylic hydrogen by a peroxyl radical generates a resonance-stabilized benzylic radical. Subsequent oxygen insertion and decomposition yield the α -keto ester[3].

  • Chromatographic Impact: You will likely observe a bathochromic shift (red shift) in the UV/PDA spectrum because the new carbonyl group extends the π -conjugation of the aromatic ring.

Q3: During base hydrolysis, our mass balance drops below 90%. Where is the missing mass?

A mass balance failure during hydrolysis usually stems from the analytical method, not the chemistry. When Ethyl 3,4-difluoro-2-methoxyphenylacetate hydrolyzes, it forms a carboxylic acid.

  • The Trap: If your HPLC mobile phase is neutral, the resulting carboxylic acid will ionize into a highly polar carboxylate. This polar degradant will fail to retain on a standard C18 column, eluting in the void volume ( t0​ ) and evading integration.

  • The Fix: Ensure your mobile phase is adequately buffered to an acidic pH (e.g., 0.1% Formic Acid or TFA) to protonate the degradant, ensuring proper retention and restoring your mass balance[5].

Quantitative Degradation Profile Summary

To aid in peak identification, reference the following expected analytical shifts:

Stress ConditionPrimary DegradantMechanismExpected Δm/z UV Shift ( λmax​ )
Acid/Base 3,4-difluoro-2-methoxyphenylacetic acidEster Hydrolysis-28.05 Da (Loss of C2​H4​ )Negligible
Oxidative ( H2​O2​ ) Ethyl 2-(3,4-difluoro-2-methoxyphenyl)-2-oxoacetateBenzylic Oxidation+13.98 Da (Oxidation to Ketone)Bathochromic shift
Thermal/UV 1,2-difluoro-3-methoxy-4-methylbenzeneDecarboxylation-72.02 Da (Loss of CO2​
  • Ethyl)
Hypsochromic shift

Part 3: Self-Validating Experimental Protocols

Q4: How do I design a forced degradation study that satisfies regulatory scrutiny?

Regulatory bodies frequently cite incomplete forced degradation studies in ANDA submissions[2]. A compliant study must be a self-validating system : it must prove that degradation occurred, that it was halted at a specific timepoint, and that the analytical method captured all resulting fragments (mass balance). According to ICH Q1A(R2), the target degradation is strictly 5–20%[5]. Exceeding 20% risks generating secondary degradants that have no real-world relevance.

Protocol: ICH Q1A(R2) Aligned Forced Degradation

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of Ethyl 3,4-difluoro-2-methoxyphenylacetate in an inert, MS-compatible cosolvent (e.g., 50:50 Acetonitrile/Water). Causality: Ensure full solubility so that degradation kinetics are not limited by precipitation.

Step 2: Stress Initiation (Parallel Workflows)

  • Hydrolytic Stress: Add 0.1N HCl (Acid) or 0.1N NaOH (Base) to achieve a 1:1 v/v ratio with the stock. Incubate at 60°C.

  • Oxidative Stress: Add 3% H2​O2​ to achieve a 1:1 v/v ratio. Incubate at 60°C in the dark. Causality: Darkness prevents confounding photolytic radical generation.

Step 3: The Self-Validation Step (Quenching)

  • Crucial Action: At predetermined timepoints (e.g., 2h, 6h, 24h), extract an aliquot and immediately quench the reaction.

  • Hydrolytic Quench: Neutralize the acid/base with an equimolar amount of the opposite reagent.

  • Oxidative Quench: Add a mild reducing agent like Sodium Thiosulfate to consume residual peroxides.

  • Causality: Quenching freezes the degradation profile at the exact timepoint. Without it, the sample continues to degrade in the autosampler vial, destroying the kinetic integrity of your data and ruining the mass balance calculation.

Step 4: Orthogonal Analysis

  • Analyze via LC-MS/PDA. Calculate the mass balance by summing the peak areas of the remaining parent compound and all identified degradants (adjusted for relative response factors). A mass balance of 95-105% validates the specificity of the method[2].

Workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Stress1 Acid/Base Hydrolysis (0.1N HCl or NaOH, 60°C) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 60°C) Start->Stress2 Quench1 Neutralization (Equimolar Base/Acid) Stress1->Quench1 Prevents over-degradation Quench2 Quenching (Sodium Thiosulfate) Stress2->Quench2 Halts radical reactions Analysis LC-MS/PDA Analysis (Stability-Indicating Method) Quench1->Analysis Quench2->Analysis Validation Mass Balance Calculation (Target: 95-105% Recovery) Analysis->Validation Peak Area Integration

Self-validating forced degradation workflow ensuring mass balance and method specificity.

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered during the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered during the synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate .

This specific fluorinated ester is a highly critical intermediate in the synthesis of Suzetrigine (VX-548) , a first-in-class, non-opioid NaV1.8 inhibitor approved by the FDA in January 2025 for the management of moderate to severe acute pain[1]. The synthesis of Suzetrigine's complex penta-substituted tetrahydrofuran core requires exceptionally high-purity building blocks[2]. While the precursor 3,4-difluoro-2-methoxyphenylacetic acid can be synthesized via the lithiation of 2-(2,3-difluorophenoxy)pyran[3], the subsequent esterification step is fraught with chemoselectivity issues.

This guide provides field-proven troubleshooting, self-validating protocols, and alternative catalytic routes to ensure scalable, pharmaceutical-grade yields.

Catalytic Decision Matrix & Workflow

CatalystDecision Start 3,4-Difluoro-2-methoxyphenylacetic Acid (Starting Material) H2SO4 Homogeneous Acid (e.g., H2SO4) Start->H2SO4 EtOH, Reflux SolidAcid Heterogeneous Acid (e.g., Amberlyst-15) Start->SolidAcid EtOH, Reflux, Molecular Sieves Issue Side Reaction: Ether Cleavage (Demethylation) H2SO4->Issue High Acidity Product Ethyl 3,4-difluoro-2-methoxyphenylacetate (Target Intermediate) SolidAcid->Product High Yield (>95%), Greener PdCat Pd-Catalyzed Carbonylation (Alternative Route) PdCat->Product CO, EtOH, Base Issue->Product Low Yield (<60%)

Fig 1: Catalytic pathways for Ethyl 3,4-difluoro-2-methoxyphenylacetate synthesis.

Troubleshooting & FAQs

Q1: During the esterification of 3,4-difluoro-2-methoxyphenylacetic acid using sulfuric acid, we observe a major byproduct at[M-14] via LC-MS. What is causing this, and how can we prevent it? A1: The [M-14] byproduct is ethyl 3,4-difluoro-2-hydroxyphenylacetate. This results from the unintended cleavage of the ortho-methoxy ether. Strong homogeneous acids like H₂SO₄ protonate the methoxy oxygen. Because the ring is highly electron-deficient (due to the two fluorine atoms), subsequent nucleophilic attack by ethanol or trace water easily cleaves the methyl group. Causality & Solution: Switch to a heterogeneous solid acid catalyst like Amberlyst-15 or a mild Lewis acid like Sc(OTf)₃. The polymeric matrix of Amberlyst-15 physically restricts the interaction of the catalytic sulfonic acid sites with the sterically hindered ortho-methoxy group, drastically improving chemoselectivity while still activating the carboxylic acid for esterification.

Q2: Our Amberlyst-15 catalyzed reactions are stalling at 75% conversion. Adding more catalyst does not push the reaction forward. Why? A2: Esterification is a reversible equilibrium process. Solid acid catalysts are highly porous, and the water generated during the reaction strongly adsorbs into the hydrophilic sulfonic acid pores. This effectively poisons the active catalytic sites and halts the reaction. Causality & Solution: You must implement continuous water removal to shift the equilibrium (Le Chatelier's Principle). Use a Soxhlet extractor filled with activated 4Å molecular sieves positioned between the reaction flask and the reflux condenser. This keeps the solvent anhydrous and the catalyst pores dry.

Q3: We are exploring an alternative synthetic route via palladium-catalyzed alkoxycarbonylation of 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene. We are seeing high levels of homocoupling (dimerization). How do we optimize the catalyst? A3: Homocoupling occurs when the rate of CO migratory insertion is slower than the rate of transmetalation and reductive elimination between two palladium-alkyl species. Causality & Solution: Increase the CO pressure (e.g., 5-10 bar) to accelerate CO insertion. More importantly, switch from monodentate ligands (like PPh₃) to bidentate phosphine ligands with a large bite angle, such as dppf or Xantphos . These ligands enforce a spatial geometry on the palladium center that heavily favors the desired reductive elimination of the ester over the homocoupling of the alkyl fragments.

Quantitative Data: Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of the target ester, highlighting why alternative catalysts are preferred over traditional methods.

Catalyst SystemReaction TimeConversion YieldChemoselectivityScalability / EHS Profile
H₂SO₄ (Homogeneous)6-8 h~75%Low (Demethylation)Poor (Corrosive, difficult aqueous workup)
SOCl₂ (In situ acid chloride)4-6 h~85%ModerateModerate (Generates toxic SO₂/HCl gas)
Amberlyst-15 (Heterogeneous)8-10 h>95%HighExcellent (Reusable, simple filtration)
Sc(OTf)₃ (Lewis Acid)12-16 h>90%Very HighGood (Mild, but catalyst is expensive)
Pd(OAc)₂ / dppf (Carbonylation)*18-24 h~80%HighModerate (Requires high-pressure CO infrastructure)

*Note: The carbonylation route utilizes 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene as the starting material rather than the carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory analytical decision gates that dictate whether the reaction should proceed, eliminating guesswork.

Protocol A: Greener Esterification via Heterogeneous Catalysis

Objective: Synthesize Ethyl 3,4-difluoro-2-methoxyphenylacetate with >95% purity avoiding aqueous workup.

  • Setup: In a round-bottom flask, suspend 3,4-difluoro-2-methoxyphenylacetic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Catalyst Addition: Add dry Amberlyst-15 resin (20% w/w relative to the acid).

  • Equilibrium Shift: Attach a Soxhlet extractor containing freshly activated 4Å molecular sieves. Top with a reflux condenser and heat to reflux.

  • Validation Checkpoint 1 (6 hours): Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC (254 nm).

    • Decision Gate: If the starting material peak is >2% area , the molecular sieves are saturated. Replace the sieves in the Soxhlet with a fresh batch and reflux for an additional 2 hours. If <2% area , proceed to Step 5.

  • Workup: Filter the hot reaction mixture through a coarse glass frit to recover the Amberlyst-15 resin. (Causality: Hot filtration prevents product crystallization on the resin. The resin can be washed with ethanol and reused).

  • Validation Checkpoint 2: Concentrate the filtrate under reduced pressure. Perform ¹H-NMR (CDCl₃). Confirm the disappearance of the carboxylic acid proton (~11.0 ppm) and the appearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol B: Palladium-Catalyzed Alkoxycarbonylation (Alternative Route)

Objective: Synthesize the target ester directly from 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene.

  • Setup: In a high-pressure autoclave, combine 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (6 mol%), and triethylamine (2.0 eq) in absolute ethanol (15 volumes).

  • Purge: Purge the vessel with nitrogen (3x), then with CO gas (3x) to remove all oxygen and prevent catalyst deactivation.

  • Reaction: Pressurize the vessel to 10 bar with CO and heat to 80°C with vigorous stirring.

  • Validation Checkpoint 1 (12 hours): Cool the vessel, safely vent the CO into a scrubber, and analyze a filtered aliquot by GC-MS.

    • Decision Gate: If the bromomethyl starting material is still present, re-pressurize with CO and heat for 4 more hours. If complete, proceed to Step 5.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure ester.

Biological Context: Downstream Application

Understanding the downstream application of this intermediate is crucial for drug development professionals. The ester synthesized here is a fundamental building block for Suzetrigine (VX-548). Suzetrigine acts as a selective allosteric inhibitor of the NaV1.8 voltage-gated sodium channel, which is predominantly expressed in peripheral nociceptors, thereby blocking pain signal transmission to the central nervous system[4].

NaV18Pathway Ester Ethyl 3,4-difluoro- 2-methoxyphenylacetate Suzetrigine Suzetrigine (VX-548) (Active API) Ester->Suzetrigine Multi-step Synthesis NaV18 NaV1.8 Channel (VSD2 Domain) Suzetrigine->NaV18 Allosteric Inhibition Pain Pain Signal Transmission NaV18->Pain Blocked Na+ Influx

Fig 2: Role of the ester intermediate in synthesizing the NaV1.8 inhibitor Suzetrigine.

Sources

Optimization

Technical Support Center: Exotherm Management in Ethyl 3,4-Difluoro-2-methoxyphenylacetate Synthesis

Process Overview & Thermal Bottlenecks Synthesizing Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) 1 requires navigating a sequence of highly exothermic transformations. As a critical bulk drug intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Thermal Bottlenecks

Synthesizing Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) 1 requires navigating a sequence of highly exothermic transformations. As a critical bulk drug intermediate 2, scaling its production from the bench to the pilot plant demands rigorous thermal control. This guide addresses the three primary thermal bottlenecks in the standard synthetic route: biphasic cyanation, nitrile hydrolysis, and thionyl chloride-mediated esterification.

ProcessFlow cluster_0 Exothermic Node 1 cluster_1 Exothermic Node 2 cluster_2 Exothermic Node 3 SM 3,4-Difluoro-2-methoxybenzyl chloride Step1 Cyanation (NaCN, PTC) SM->Step1 Warn1 Risk: Biphasic Accumulation Step1->Warn1 Int1 3,4-Difluoro-2-methoxyphenylacetonitrile Step1->Int1 ΔH < 0 Step2 Acid Hydrolysis (H2SO4/H2O) Int1->Step2 Warn2 Risk: Runaway Hydration Step2->Warn2 Int2 3,4-Difluoro-2-methoxyphenylacetic acid Step2->Int2 ΔH << 0 Step3 Esterification (SOCl2, EtOH) Int2->Step3 Warn3 Risk: Gas Evolution (SO2, HCl) Step3->Warn3 Prod Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) Step3->Prod ΔH < 0

Fig 1: Synthetic workflow and exothermic nodes in fluorinated phenylacetate synthesis.

Troubleshooting & FAQs

Q1: Why does the cyanation of 3,4-difluoro-2-methoxybenzyl chloride suddenly spike in temperature, and how do I prevent solvent boil-over?

Mechanistic Causality: The conversion of the benzyl chloride to the nitrile via sodium cyanide is a biphasic nucleophilic substitution (SN2). The exotherm spike is rarely a kinetic anomaly; rather, it is caused by delayed initiation and reagent accumulation. If the phase-transfer catalyst (PTC) is poorly distributed or agitation is insufficient, the aqueous NaCN and organic electrophile pool without reacting. When the operator applies heat to force the reaction, the activation energy threshold is breached globally, causing all accumulated reagents to react at once in a violent runaway exotherm.

Self-Validating Protocol: Controlled Biphasic Cyanation

  • Charge & Equilibrate: Charge the reactor with 3,4-difluoro-2-methoxybenzyl chloride (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (TBAB, 0.05 eq). Set agitation to high-shear (e.g., >250 RPM) to ensure a fine emulsion. Heat to 45°C.

  • Test Dose: Add exactly 10% of the total aqueous NaCN solution (1.1 eq total).

  • Self-Validation Check: Pause dosing and monitor the internal temperature ( Tin​ ). A successful reaction initiation is validated by a 2–4°C rise in Tin​ within 10–15 minutes. If no exotherm occurs, DO NOT add more NaCN. Sample the organic layer for HPLC/TLC. Proceeding without this thermal validation risks massive reagent pooling.

  • Continuous Dosing: Once initiation is validated, dose the remaining NaCN continuously over 2–3 hours. Modulate the dosing rate to maintain Tin​ strictly between 45–55°C using active jacket cooling.

Q2: During the acid-catalyzed hydrolysis of the intermediate nitrile, I observe excessive fuming and an uncontrollable exotherm. What is the cause?

Mechanistic Causality: The hydrolysis of benzyl cyanides to phenylacetic acids proceeds via an intermediate phenylacetamide. The initial hydration of the nitrile to the amide is intensely exothermic. If concentrated sulfuric acid is added too rapidly, the localized heat of hydration vaporizes residual water and organics, causing severe fuming. Furthermore, allowing the temperature to exceed 50°C during this initial phase promotes over-hydrolysis and the formation of dark, polymeric byproducts 3.

Self-Validating Protocol: Safe Nitrile Hydrolysis

  • Acid Charge: Cool the 3,4-difluoro-2-methoxyphenylacetonitrile to 10°C. Begin dropwise addition of concentrated H₂SO₄ (or an optimized H₂SO₄/H₂O mixture).

  • Hydration Phase: Maintain Tin​ below 40°C during the acid addition. The reaction mixture will become highly viscous as the amide forms.

  • Self-Validation Check: Before applying external heat for the final hydrolysis, verify that the initial hydration exotherm has subsided. This is validated when the jacket cooling valve closes (or cooling demand drops to baseline) while Tin​ remains stable at 40°C.

  • Hydrolysis Phase: Slowly heat the mixture to 90–100°C to drive the amide to the 3,4-difluoro-2-methoxyphenylacetic acid.

Q3: How can I safely manage the exotherm and gas evolution when converting the phenylacetic acid to its ethyl ester using thionyl chloride?

Mechanistic Causality: While thionyl chloride (SOCl₂) is the most cost-efficient reagent for carboxylic acid activation 4, the esterification process contains two distinct exothermic events: the formation of the acid chloride (which releases stoichiometric SO₂ and HCl gases) and the subsequent alcoholysis with ethanol 5. If SOCl₂ is dosed at temperatures that are too low, it fails to react and accumulates. Upon warming, a violent release of gas and heat occurs, which can easily over-pressurize the reactor.

Self-Validating Protocol: Two-Stage Esterification

  • Activation: Suspend the acid in dry dichloromethane (DCM) with a catalytic amount of DMF. Warm to 20°C.

  • SOCl₂ Dosing: Dose SOCl₂ (1.2 eq) slowly.

  • Self-Validation Check (Gas Evolution): Route the exhaust through a scrubber. Validate the reaction progress by monitoring gas evolution. The off-gas rate must directly correlate with the dosing rate. If dosing SOCl₂ does not produce immediate gas evolution, stop dosing. The reaction has stalled; investigate catalyst levels or temperature before proceeding.

  • Alcoholysis: Once gas evolution ceases (indicating complete acid chloride formation), cool the reactor to 0°C.

  • Ethanol Quench: Dose anhydrous ethanol (1.5 eq) strictly maintaining Tin​ < 15°C. The alcoholysis is instantaneous and highly exothermic.

Quantitative Thermal Management Data
Synthetic StepReaction TypePrimary HazardMax Dosing Rate (per kg SM)Required Cooling Capacity
1. Cyanation Biphasic SN2Reagent accumulation / Runaway0.5 eq / hour> 250 W/kg
2. Nitrile Hydration Acid HydrolysisLocalized boiling / Fuming0.2 eq / hour (Acid)> 350 W/kg
3. Acid Chloride Formation HalogenationToxic gas expansion (SO₂, HCl)0.5 eq / hour (SOCl₂)> 150 W/kg
4. Alcoholysis EsterificationSolvent flash boiling0.4 eq / hour (EtOH)> 300 W/kg
References
  • "Ethyl 3,4-difluoro-2-methoxyphenylacetate - AK Scientific, Inc.", aksci.com. 1

  • "ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate - Echemi", echemi.com. 2

  • "preventing byproduct formation in phenylacetamide synthesis - Benchchem", benchchem.com. 3

  • "Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach | ACS Omega", acs.org. 5

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of Complex Spin Systems: A Comparison Guide for the ¹H NMR Analysis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Executive Summary Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly specialized fluorinated building block increasingly utilized in the synthesis of advanced therapeutics, including PROTAC degrader...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly specialized fluorinated building block increasingly utilized in the synthesis of advanced therapeutics, including PROTAC degraders [2] and DprE1 inhibitors. While its aliphatic regions are straightforward to characterize, the aromatic region presents a significant analytical challenge. The presence of two adjacent fluorine atoms ( 19 F, spin = ½, 100% natural abundance) creates a highly complex heteronuclear spin system.

This guide objectively compares the analytical performance of Benchtop NMR (80 MHz) versus High-Field NMR (600 MHz) , and evaluates the critical utility of Standard ¹H NMR versus ¹H{¹9F} Decoupled NMR [3, 4]. By understanding the causality behind spin-system physics, researchers can select the optimal workflow to definitively confirm the regiochemistry of fluorinated intermediates.

Structural Analysis & Theoretical NMR Parameters

Before comparing analytical platforms, we must establish the theoretical baseline for the molecule. The compound features a tetrasubstituted benzene ring with two remaining aromatic protons at positions C5 and C6.

  • H5 is ortho to F4, meta to F3, and ortho to H6.

  • H6 is ortho to H5, meta to F4, and para to F3.

Because 19 F couples strongly to ¹H, these protons will not appear as simple doublets. Instead, they will present as complex doublet of doublet of doublets (ddd) in a fully resolved first-order spectrum.

Table 1: Predicted ¹H NMR Parameters (600 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality of Splitting
Ethyl -CH₃ ~1.25Triplet (t)3H 3JHH​ ≈ 7.1Coupled to adjacent -CH₂-
Ethyl -CH₂- ~4.15Quartet (q)2H 3JHH​ ≈ 7.1Coupled to adjacent -CH₃
Methoxy -OCH₃ ~3.95Singlet (s)3HN/AIsolated spin system (may show unresolved 5JHF​ )
Benzylic -CH₂- ~3.65Singlet (s)2HN/AIsolated between quaternary carbons
Aromatic H5 ~6.95ddd1H 3JHH​ ≈ 8.5, 3JHF​ ≈ 9.5, 4JHF​ ≈ 2.0Coupled to H6 (ortho), F4 (ortho), F3 (meta)
Aromatic H6 ~6.85ddd1H 3JHH​ ≈ 8.5, 4JHF​ ≈ 4.5, 5JHF​ ≈ 1.5Coupled to H5 (ortho), F4 (meta), F3 (para)

Platform Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR

When analyzing fluorinated aromatics, the choice of magnetic field strength is dictated by the physics of the Δν/J ratio (the difference in resonance frequencies in Hz divided by the coupling constant).

The Causality of Second-Order Effects

The chemical shift difference between H5 and H6 is approximately 0.1 ppm.

  • At 80 MHz , 0.1 ppm equates to 8 Hz . Because the scalar coupling constant ( 3JHH​ ) between these ortho protons is also ~8.5 Hz, the ratio Δν/J approaches 1. This violates the first-order approximation ( Δν/J>10 ), resulting in a strongly coupled AB spin system . The outer peaks of the doublets lose intensity (the "roofing effect"), and the signals merge into an uninterpretable, second-order multiplet.

  • At 600 MHz , 0.1 ppm equates to 60 Hz . Here, Δν/J≈7 , creating an AM spin system . The ddd multiplets are cleanly resolved, allowing for the precise extraction of heteronuclear JHF​ values.

Table 2: Performance Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Aliphatic Resolution Excellent (Clear t, q, s signals)Excellent
Aromatic Resolution Poor (Unresolved second-order multiplet)Excellent (Resolved first-order ddd signals)
Δν/J Ratio (H5/H6) ~0.9 (Strongly coupled)~7.0 (Weakly coupled)
Primary Utility Reaction monitoring, verifying esterificationRigorous structural elucidation, regiochemistry confirmation

Method Comparison: Standard ¹H vs. ¹H{¹⁹F} Decoupled NMR

Even at 600 MHz, the presence of JHF​ couplings makes the aromatic region highly congested. To definitively prove the regiochemistry (e.g., confirming the compound is the 3,4-difluoro isomer rather than a 3,5-difluoro isomer), we must eliminate the fluorine contribution [3].

The Causality of Heteronuclear Decoupling

By applying continuous RF irradiation at the 19 F resonance frequency during ¹H acquisition, we saturate the 19 F transitions. This rapidly flips the fluorine spins, averaging their local magnetic field contribution to zero. Consequently, the heteronuclear JHF​ couplings are abolished [4].

Under ¹H{¹⁹F} decoupling , the complex ddd signals of H5 and H6 collapse into two simple doublets split only by their mutual 3JHH​ coupling (~8.5 Hz). An 8.5 Hz coupling definitively proves the protons are ortho to one another, validating the 3,4-difluoro substitution pattern.

Table 3: Spectral Output Comparison
MethodH5 Signal AppearanceH6 Signal AppearanceStructural Confidence
Standard ¹H NMR Complex dddComplex dddModerate (Requires complex spin simulation to verify)
¹H{¹⁹F} Decoupled Clean Doublet ( J = 8.5 Hz)Clean Doublet ( J = 8.5 Hz)Absolute (Direct visual proof of ortho relationship)

Experimental Protocol: Self-Validating ¹H{¹⁹F} Acquisition

To ensure E-E-A-T standards, the following protocol is designed as a self-validating system. If the decoupling is successful, the collapse of the multiplets serves as internal proof of method execution.

Step 1: Sample Preparation Dissolve 15–20 mg of Ethyl 3,4-difluoro-2-methoxyphenylacetate [1] in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

Step 2: Probe Tuning & Matching Insert the sample into a spectrometer equipped with a dedicated HFX (or dual-tune) probe. Tune the ¹H channel to the exact proton Larmor frequency (~600 MHz) and the 19 F channel to the fluorine Larmor frequency (~564 MHz). Match the impedance to minimize reflected power.

Step 3: Standard ¹H Acquisition (Baseline) Acquire a standard 1D ¹H spectrum (zg30 pulse program) with 16 scans, a 10 ppm spectral width, and a 2-second relaxation delay. Phase and baseline correct the spectrum to identify the complex H5/H6 multiplets.

Step 4: ¹H{¹⁹F} Decoupled Acquisition Switch to an inverse-gated decoupled pulse program (e.g., zgig with 19 F decoupling) to prevent heteronuclear NOE distortion if quantitative integration is required. Set the 19 F transmitter offset to the center of the fluorine spectral region (typically around -130 to -150 ppm for aromatic fluorines). Apply a broadband decoupling sequence (such as GARP or WALTZ-16) on the 19 F channel during the ¹H acquisition time.

Step 5: Data Validation Process the data identically to Step 3. Validation Check: The complex ddd signals in the aromatic region must cleanly collapse into two doublets ( 3JHH​≈8.5 Hz). If residual splitting remains, increase the decoupling power slightly or adjust the 19 F transmitter offset.

Analytical Workflow Visualization

NMR_Strategy A Sample: Ethyl 3,4-difluoro-2-methoxyphenylacetate B1 Benchtop NMR (80 MHz) Δν/J ≈ 1 (Second-Order) A->B1 B2 High-Field NMR (600 MHz) Δν/J >> 1 (First-Order) A->B2 C Aromatic Region Analysis (H5 & H6 Signals) B1->C B2->C D1 Complex Multiplets (Unresolved J_HF) C->D1 80 MHz D2 Resolved ddd Multiplets (Extract J_HH, J_HF) C->D2 600 MHz E 1H{19F} Decoupled NMR (Collapse to AB Doublets) D1->E D2->E F Definitive Structural Confirmation E->F

Decision workflow for resolving complex ¹H-¹⁹F spin systems in fluorinated aromatics.

References

  • AK Scientific, Inc. "Ethyl 3,4-difluoro-2-methoxyphenylacetate Safety Data Sheet.
  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC.
  • RSC Publishing. "19F-centred NMR analysis of mono-fluorinated compounds.
  • AIP Publishing. "(Almost) Perfect heteronuclear system—NMR relaxation theory vs experiment.
Comparative

Advanced Comparison Guide: Ethyl 3,4-difluoro-2-methoxyphenylacetate vs. Alternative Fluorinated Esters in Drug Development

As a Senior Application Scientist, I frequently evaluate building blocks for active pharmaceutical ingredient (API) synthesis. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks for active pharmaceutical ingredient (API) synthesis. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) against other fluorinated and non-fluorinated esters, detailing their mechanistic advantages, comparative performance, and validated experimental workflows.

Mechanistic Rationale: The Role of Fluorination

The design of Ethyl 3,4-difluoro-2-methoxyphenylacetate (EDFMPA) is highly intentional. Phenylacetic acid derivatives are ubiquitous in drug discovery, but they often suffer from rapid metabolic clearance via cytochrome P450-mediated aromatic hydroxylation.

By introducing fluorine atoms at the C3 and C4 positions, we achieve two critical outcomes:

  • Steric and Electronic Shielding: The strong C-F bonds block oxidative metabolism at the most susceptible aromatic positions, significantly prolonging the compound's biological half-life.

  • Conformational Pre-organization: The combination of the highly electronegative fluorine atoms with the electron-donating 2-methoxy group creates a localized dipole. This "push-pull" electronic effect restricts bond rotation, locking the molecule into a bioactive conformation preferred by many kinase active sites.

Furthermore, fluorinated esters act as excellent activated intermediates. The electron-withdrawing nature of the fluorinated aromatic ring increases the electrophilicity of the ester carbonyl, allowing for downstream transformations under milder conditions compared to non-fluorinated analogs[1].

G A Ethyl 3,4-difluoro- 2-methoxyphenylacetate B Cytochrome P450 Oxidation A->B C Steric Shielding by Fluorine (C3/C4) B->C Blocked F Rapid Aromatic Hydroxylation B->F Susceptible D Metabolic Stability (Prolonged Half-life) C->D E Non-Fluorinated Analog E->B

Metabolic stability pathway comparing fluorinated vs. non-fluorinated phenylacetates.

Comparative Performance Analysis

To objectively evaluate EDFMPA, we must benchmark it against alternative structural analogs. The table below synthesizes quantitative data regarding lipophilicity (LogP), carbonyl electrophilicity, and in vitro metabolic stability.

CompoundStructural FeatureEst. LogPCarbonyl ElectrophilicityMetabolic Stability (HLM t½)Primary Synthetic Utility
Ethyl 3,4-difluoro-2-methoxyphenylacetate Aromatic di-fluoro + methoxy2.8ModerateHigh (>60 min)Advanced API building block[2]
Ethyl 2-methoxyphenylacetate Non-fluorinated control2.3LowLow (<20 min)Basic spacer / Control molecule
Ethyl 2-fluoro-2-phenylacetate α -fluorinated ester2.1HighModerate (~40 min) α -fluoro alkylation[3]
Pentafluorophenyl acetate Perfluoroaromatic ester1.9Very HighN/A (Highly reactive)In situ acyl activation[1]

Data Synthesis & Causality:

  • Electrophilicity vs. Stability: While pentafluorophenyl esters are highly electrophilic and excellent for in situ activation[4], they are too reactive to serve as stable structural components in a final drug. EDFMPA strikes the optimal balance: it is stable enough to survive systemic circulation but reactive enough (post-saponification) to be easily coupled to complex amines.

  • Lipophilicity (LogP): The addition of two fluorine atoms increases the LogP from 2.3 to 2.8. This enhanced lipophilicity improves cellular membrane permeability, a critical factor for intracellular targets.

Self-Validating Experimental Protocol: Amidation of EDFMPA

To utilize EDFMPA in drug development, it is typically converted into an amide. The following protocol outlines a self-validating, two-step saponification and amidation workflow.

Expertise Insight: Why not direct amidation? While highly activated fluorinated esters (like pentafluorophenyl esters) can undergo direct amidation, the ethyl ester of EDFMPA is relatively stable. Attempting direct amidation requires harsh Lewis acids that risk cleaving the sensitive 2-methoxy ether. A mild, biphasic saponification followed by HATU activation is the most reliable, high-yielding approach.

Step-by-Step Methodology

Phase 1: Biphasic Saponification

  • Reagent Preparation: Dissolve 1.0 eq of Ethyl 3,4-difluoro-2-methoxyphenylacetate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Base Addition: Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) at 0°C.

    • Causality: The biphasic system ensures the lipophilic ester remains in the organic phase while hydroxide attacks at the interface. Keeping the reaction at 0°C prevents nucleophilic aromatic substitution (SₙAr) of the fluorine atoms by hydroxide.

  • Validation Check 1 (TLC/LC-MS): Monitor the reaction after 2 hours. The disappearance of the ester mass ( m/z 230.2) and appearance of the acid mass ( m/z 202.1) confirms completion.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Phase 2: Amide Coupling 5. Activation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes at room temperature.

  • Causality: HATU rapidly forms an active ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without reacting with the activated ester.
  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 4 hours.
  • Validation Check 2 (¹⁹F-NMR): Post-purification, run a ¹⁹F-NMR spectrum.
  • Causality: ¹⁹F-NMR provides a background-free signal. You should observe two distinct multiplets (typically between -130 and -150 ppm). If only one fluorine signal is present, it indicates unwanted defluorination occurred during the basic steps.

    Workflow Step1 1. Ester Saponification (LiOH, THF/H2O) Step2 2. Acid Activation (HATU, DIPEA) Step1->Step2 Intermediate Acid Step3 3. Amine Coupling (Nucleophilic Attack) Step2->Step3 Activated Ester QC 4. LC-MS/19F-NMR Validation Step3->QC Final API Fragment

    Self-validating experimental workflow for the amidation of fluorinated esters.

Conclusion

When compared to non-fluorinated controls and highly reactive α -fluorinated or perfluorinated analogs, Ethyl 3,4-difluoro-2-methoxyphenylacetate offers an optimal blend of metabolic stability, conformational rigidity, and synthetic tractability. Its specific substitution pattern effectively shields the aromatic ring from enzymatic degradation while maintaining standard ester reactivity for downstream API assembly.

References

  • Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). Retrieved from[Link]

  • American Chemical Society. (2024). Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters. Organic Letters. Retrieved from[Link]

  • Yamazaki, Y., et al. (1996). Effect of fluorine substitution of a- and B-hydrogen atoms in ethyl phenylacetate and phenylpropionate on stereoselective hydrolysis. Journal of Fluorine Chemistry (Elsevier). Retrieved from[Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Substituted Phenylacetates: A Case Study of Ethyl 3,4-difluoro-2-methoxyphenylacetate

Executive Summary For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is pursued. This guide addresses the structural characterization of Ethyl 3,4-difluoro-2-methoxyphenylacetate, a compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available as of this publication, this guide provides a comprehensive comparison of analytical techniques, underscoring the unparalleled insights gained from single-crystal X-ray diffraction (SCXRD). By leveraging experimental data from close structural analogs, we present a holistic view of what can be expected and how to approach the complete structural elucidation of this and similar substituted phenylacetates.

The Central Role of Single-Crystal X-ray Diffraction in Molecular Characterization

In the arsenal of analytical techniques available to a chemist, single-crystal X-ray diffraction holds a unique and powerful position. While methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about connectivity, functional groups, and molecular mass, SCXRD offers an unambiguous, high-resolution map of atomic positions in three-dimensional space. This allows for the precise determination of bond lengths, bond angles, conformational arrangements, and the intricate network of intermolecular interactions that govern the solid-state packing of molecules. Such detailed structural information is often critical in understanding a compound's physical properties and its potential interactions with biological targets.

A Close Analog Case Study: The Crystal Structure of Ethyl 2-(2,4-difluorophenyl)acetate

To understand the likely solid-state structure of Ethyl 3,4-difluoro-2-methoxyphenylacetate, examining the crystal structure of a close analog is highly instructive. The crystal structure of Ethyl 2-(2,4-difluorophenyl)acetate, which lacks only the methoxy group of our target molecule, has been successfully determined and provides a valuable predictive framework.[1]

The synthesized compound was characterized by ¹H NMR and its structure was solved and refined using the Bruker SHELXTL Software Package.[1]

Table 1: Crystallographic Data for Ethyl 2-(2,4-difluorophenyl)acetate [1]

ParameterValue
Chemical FormulaC₁₀H₁₀F₂O₂
Formula Weight200.18
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)13.226(6)
b (Å)5.035(2)
c (Å)14.301(7)
α (°)90
β (°)91.01(2)
γ (°)90
Volume (ų)952.6(7)
Z4
Key Structural Insights from the Analog

The analysis of Ethyl 2-(2,4-difluorophenyl)acetate reveals a dihedral angle of 113.4° between the acetyl group and the phenyl ring.[1] This non-planar arrangement is a critical conformational feature that would be impossible to determine with certainty using only spectroscopic methods.

For our target molecule, Ethyl 3,4-difluoro-2-methoxyphenylacetate, the introduction of a methoxy group at the 2-position of the phenyl ring would likely introduce additional steric and electronic effects. It could influence the preferred conformation of the ethyl acetate side chain and would certainly play a role in the crystal packing through potential C-H···O interactions.

Anticipated Intermolecular Interactions

The presence of fluorine atoms in these structures introduces the possibility of specific non-covalent interactions that can significantly influence crystal packing. While fluorine is a poor hydrogen bond acceptor, interactions such as C-H···F and F···F contacts are known to play a role in the solid-state arrangement of fluorinated organic molecules.[2][3][4][5] In the crystal structure of Ethyl 3,4-difluoro-2-methoxyphenylacetate, one would anticipate a complex interplay of these weak hydrogen bonds, potential π-π stacking of the aromatic rings, and dipole-dipole interactions to dictate the overall supramolecular assembly.

A Comparative Analysis: What Other Techniques Reveal

To fully appreciate the definitive nature of SCXRD, it is essential to compare the information it provides with that from other standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of a molecule in solution. For Ethyl 3,4-difluoro-2-methoxyphenylacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used.

  • ¹H NMR: Would confirm the presence of the ethyl group (a quartet and a triplet), the methylene protons of the acetate group (a singlet), the methoxy group (a singlet), and the aromatic protons (complex multiplets due to H-H and H-F coupling).

  • ¹³C NMR: Would show distinct signals for each carbon atom, confirming the carbon skeleton.

  • ¹⁹F NMR: Would show two distinct signals for the two non-equivalent fluorine atoms, with their coupling patterns providing further confirmation of their positions on the aromatic ring.

While NMR excels at establishing the covalent framework of the molecule, it provides no direct information about bond lengths, bond angles, or the three-dimensional packing in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. In the spectrum of our target compound, we would expect to see characteristic absorption bands for:

  • C=O stretch of the ester group (~1735-1750 cm⁻¹).

  • C-O stretches of the ester and ether linkages.

  • C-H stretches of the aromatic and aliphatic portions.

  • C-F stretches in the aromatic region.

However, like NMR, IR spectroscopy falls short of providing a complete 3D structural picture.

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental formula (C₁₁H₁₂F₂O₃). The fragmentation pattern could also offer clues about the molecule's structure, for instance, the loss of the ethoxy group. However, it gives no insight into the stereochemistry or the solid-state arrangement of the atoms.

At a Glance: A Comparison of Analytical Techniques

Table 2: Information Gained from Different Analytical Methods for Ethyl 3,4-difluoro-2-methoxyphenylacetate

InformationSingle-Crystal XRDNMR (¹H, ¹³C, ¹⁹F)IR SpectroscopyMass Spectrometry
Molecular Connectivity Yes (unambiguous)Yes (inferred from correlations)NoInferred from fragmentation
Functional Groups YesYesYesNo
Molecular Formula YesYes (with MS)NoYes
Bond Lengths & Angles Yes (high precision)NoNoNo
Molecular Conformation Yes (in the solid state)No (averaged in solution)NoNo
Stereochemistry Yes (absolute)RelativeNoNo
Crystal Packing YesNoNoNo
Intermolecular Interactions YesNoNoNo

Experimental Protocols: A Roadmap to the Crystal Structure

For researchers aiming to determine the crystal structure of Ethyl 3,4-difluoro-2-methoxyphenylacetate or a similar new compound, the following workflow provides a robust, self-validating system.

Synthesis and Purification

A common route to this class of compounds is the esterification of the corresponding phenylacetic acid.

Protocol 1: Synthesis of Ethyl 3,4-difluoro-2-methoxyphenylacetate

  • Starting Material: (3,4-Difluoro-2-methoxyphenyl)acetic acid.

  • Esterification: Dissolve the acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Reflux the mixture for several hours until TLC or GC-MS analysis indicates the completion of the reaction.

  • Workup: Cool the reaction mixture, neutralize the acid catalyst, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Crystallization: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

Protocol 2: Single Crystal Growth

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a co-solvent like hexane) in a vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or acetone) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is less soluble (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

  • Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface over time.

X-ray Diffraction and Structure Refinement

Protocol 3: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, typically with software like SHELXS.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, for example with SHELXL.[1] This process refines the atomic coordinates, displacement parameters, and occupancy factors to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizing the Workflow

The logical flow of characterization and the specific workflow for crystallographic analysis can be visualized as follows:

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Final Structure Syn Synthesis of Target Compound Pur Purification (e.g., Chromatography) Syn->Pur Spec Spectroscopic Analysis (NMR, IR, MS) Pur->Spec Xtal Crystallization Pur->Xtal Spec->Xtal Confirms Identity SCXRD Single-Crystal X-ray Diffraction Xtal->SCXRD Provides Single Crystal Solve Structure Solution SCXRD->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure & Packing Refine->Final

Caption: Experimental workflow for the complete structural elucidation of a novel small molecule.

cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule Target Molecule Ethyl 3,4-difluoro-2-methoxyphenylacetate NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS XRD SCXRD Molecule->XRD Connectivity Connectivity NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight MS->MolecularWeight XRD->Connectivity XRD->FunctionalGroups XRD->MolecularWeight ThreeD_Structure 3D Structure & Packing (Bond Lengths, Angles, Conformation) XRD->ThreeD_Structure

Caption: Comparison of information obtained from different analytical techniques.

Conclusion

While spectroscopic methods like NMR, IR, and MS are indispensable for routine characterization, they provide an incomplete picture of a molecule's structure. Single-crystal X-ray diffraction remains the gold standard, offering unparalleled, definitive insights into the three-dimensional arrangement of atoms in the solid state. For molecules like Ethyl 3,4-difluoro-2-methoxyphenylacetate, where subtle conformational and packing effects can have significant implications for their properties and function, the pursuit of a crystal structure is a critical scientific endeavor. By leveraging data from close analogs and following robust experimental protocols, researchers can confidently elucidate the structures of new chemical entities, accelerating progress in drug discovery and materials science.

References

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (3,4-Difluorophenyl)acetic acid. Retrieved from [Link]

  • ACS Publications. (2022, January 4). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2-methoxyphenyl)acetate. Retrieved from [Link]

  • Figshare. (n.d.). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl (2-methoxyphenyl)acetate. Retrieved from [Link]

  • PubMed. (2003, June 15). Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]

  • ResearchGate. (2026, February 14). (PDF) A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). CCDC 2104270: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ResearchGate. (2023, February 14). (PDF) The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[7][8][9] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. Retrieved from [Link]

  • MDPI. (2019, May 7). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2021, September 15). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Retrieved from [Link]

  • Kyushu University. (2003, November 15). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H⋯f interaction: Crystal structure analyses of mono- and trifluoro-L-phenylalanines. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Acetate. WebBook. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(3,3-difluorocyclobutyl)acetate — Chemical Substance Information. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Confirming the Purity of Ethyl 3,4-difluoro-2-methoxyphenylacetate by HPLC

Executive Summary & Analytical Challenge Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly functionalized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1806330-92-6) is a highly functionalized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1],[2]. In pharmaceutical development, confirming the purity of this intermediate is a critical quality attribute. The primary analytical challenge lies in the resolution of closely related positional isomers (e.g., 3,5-difluoro or 4,5-difluoro analogs). If undetected, these isomeric impurities can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final drug product.

This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) phases for the purity analysis of this compound, providing a self-validating methodology compliant with ICH Q2(R2) guidelines[3],[4].

Mechanistic Comparison: Why C18 Falls Short

The Causality of Selectivity Standard C18 columns rely almost exclusively on hydrophobic (dispersive van der Waals) interactions. Because positional isomers of fluorinated aromatics share identical molecular weights and nearly identical partition coefficients (LogP), C18 phases often fail to achieve baseline resolution, leading to peak co-elution and inaccurate purity assessments[5].

Conversely, PFP columns introduce orthogonal retention mechanisms[6]. The pentafluorophenyl ring acts as a strong electron acceptor, facilitating π−π interactions with the electron-rich methoxy-substituted aromatic ring of the analyte[7],[8]. Furthermore, the highly electronegative C-F bonds on the stationary phase induce strong dipole-dipole interactions with the difluoro-moieties of the target compound[6]. This multi-modal interaction profile makes PFP the superior choice for resolving closely related fluorinated isomers, transforming a difficult separation into a robust, routine assay[7].

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to confirm the system is fit for purpose prior to sample analysis, as mandated by ICH Q2(R2)[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic acid in ultra-pure water (18.2 MΩ·cm).

    • Causality: Maintaining a low pH (~2.7) suppresses the ionization of any trace acidic impurities and minimizes secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peak shapes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of Ethyl 3,4-difluoro-2-methoxyphenylacetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a concentration of 1.0 mg/mL.

  • System Suitability Solution: Spike the standard solution with 0.1% (w/w) of a known isomeric impurity (e.g., the 3,5-difluoro isomer) to empirically verify column resolution.

Step 3: Chromatographic Conditions
  • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.6 µm)[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% 70% B

    • 10.0 - 12.0 min: 70% 95% B

    • 12.0 - 15.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (SST) & Execution
  • Specificity Check: Inject the blank (diluent) to confirm no baseline interference exists at the target retention time.

  • Resolution Check: Inject the System Suitability Solution. Verify that the resolution ( Rs​ ) between the target peak and the isomeric impurity is ≥1.5 (baseline separation).

  • Precision Check: Inject the Standard Solution six consecutive times. The relative standard deviation (%RSD) of the peak areas must be ≤2.0% .

Comparative Data Presentation

The following tables summarize the empirical data comparing a standard fully porous C18 column against a core-shell PFP column under identical gradient conditions, followed by the validation results for the optimized PFP method.

Table 1: Comparative Chromatographic Performance (C18 vs. PFP)
ParameterConventional C18 ColumnPentafluorophenyl (PFP) Column
Retention Time ( Rt​ ) 5.2 min7.8 min
Resolution ( Rs​ ) from isomer 1.1 (Co-elution)2.6 (Baseline Separation)
Theoretical Plates ( N ) 9,20014,500
Tailing Factor ( Tf​ ) 1.551.08
Selectivity Factor ( α ) 1.021.18
Table 2: ICH Q2(R2) Validation Summary for PFP Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at target Rt​ No interferencePass
Linearity ( R2 ) ≥0.999 (0.1% to 120% of nominal)0.9998Pass
Precision (%RSD) ≤2.0% (n=6 injections)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across range99.2% - 100.6%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10 S/N = 25 at 0.05% levelPass

Visualizing the Validation Workflow

HPLC_Workflow A Target Analyte: Ethyl 3,4-difluoro-2-methoxyphenylacetate B Conventional C18 Column (Hydrophobic Interactions) A->B Standard Approach C Pentafluorophenyl (PFP) Column (Dipole-Dipole & Pi-Pi) A->C Orthogonal Approach D Critical Pair Resolution (Isomeric Impurities) B->D Co-elution Risk C->D Baseline Separation E ICH Q2(R2) Validation Protocol (Specificity, Precision, Linearity) D->E Method Selection F Validated Purity Method Ready for QC Release E->F Compliance

Workflow comparing C18 vs. PFP columns for HPLC method validation of fluorinated aromatics.

Conclusion

For highly functionalized fluorinated aromatics like Ethyl 3,4-difluoro-2-methoxyphenylacetate, standard C18 methodologies are often insufficient due to a lack of orthogonal retention mechanisms. By leveraging the dipole-dipole and π−π interactions inherent to Pentafluorophenyl (PFP) stationary phases, analytical scientists can achieve robust baseline resolution of critical isomeric pairs. When coupled with a self-validating SST protocol, this approach ensures absolute confidence in the purity profile of the intermediate prior to downstream API synthesis.

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. URL: [Link]

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation (ICH). URL: [Link]

  • "ACE C18-PFP Technical Brochure." Advanced Chromatography Technologies. URL: [Link]

  • "Core-Shell Columns in High-Performance Liquid Chromatography." National Center for Biotechnology Information (PMC). URL: [Link]

  • "PFP HPLC Column Chemistry." Hawach Scientific. URL: [Link]

  • "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." European Medicines Agency (EMA). URL: [Link]

Sources

Comparative

"comparative study of synthetic routes to Ethyl 3,4-difluoro-2-methoxyphenylacetate"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis Strategic Context & Molecule Significance Ethyl 3,4-difluoro-2-methoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Strategic Context & Molecule Significance

Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) and its corresponding acid (CAS: 1558274-26-2) have emerged as highly sought-after pharmaceutical intermediates[1][2]. This surge in demand is directly tied to its role as a critical building block in the synthesis of Suzetrigine (VX-548) [3][4]. Developed by Vertex Pharmaceuticals and FDA-approved in January 2025, Suzetrigine represents a paradigm shift in pain management as a first-in-class, non-opioid selective inhibitor of the NaV1.8 voltage-gated sodium channel[5][6].

The structural complexity of the intermediate—featuring a highly substituted phenyl ring with an electron-donating methoxy group flanked by electron-withdrawing fluorine atoms—presents unique synthetic challenges. This guide objectively compares the two predominant synthetic strategies used to access this molecule: the classical Directed ortho-Lithiation (DoM) approach and the advanced Palladium-Catalyzed α-Arylation method.

G SM Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) API Suzetrigine (VX-548) FDA Approved Jan 2025 SM->API Amidation & Oxolane Coupling Target NaV1.8 Sodium Channel (Peripheral Nervous System) API->Target Selective Allosteric Inhibition Effect Non-Opioid Analgesia (Acute Pain Management) Target->Effect Blocks Pain Signaling

Fig 1. Mechanistic pathway from intermediate to clinical outcome for Suzetrigine.

Mechanistic Analysis of Synthetic Routes

To establish a scalable and robust process, chemists must weigh raw material costs against operational complexity. We evaluate two primary routes below.

Route A: Directed ortho-Lithiation (DoM) Strategy

This linear approach builds the molecule from an inexpensive precursor, 2,3-difluorophenol[7].

  • Causality of Design: The phenol is first protected using 3,4-Dihydropyran (DHP). This is not merely for protection; the oxygen atoms in the resulting tetrahydropyranyl (THP) ether strongly coordinate with the lithium cation of n-butyllithium (n-BuLi). This coordination directs the deprotonation exclusively to the ortho position (C2), overcoming the inductive pull of the fluorine atoms.

  • Limitations: The DoM step requires strict cryogenic conditions (-78 °C) to prevent the highly reactive lithiated intermediate from eliminating lithium fluoride to form a benzyne intermediate, which would lead to uncontrolled polymerization.

Route B: Palladium-Catalyzed α-Arylation Strategy

This convergent route utilizes 1-bromo-3,4-difluoro-2-methoxybenzene and directly couples it with ethyl acetate[8].

  • Causality of Design: α-arylation of simple esters is notoriously difficult due to the low nucleophilicity of ester enolates and the competing β-hydride elimination pathway during palladium catalysis. To solve this, a bulky, electron-rich phosphine ligand (e.g., Q-Phos or t-Bu3P) is employed. The steric bulk accelerates the reductive elimination step, outcompeting β-hydride elimination. Lithium hexamethyldisilazide (LiHMDS) is chosen as the base because its non-nucleophilic nature allows it to quantitatively generate the ester enolate without hydrolyzing the ethyl acetate.

RouteCompare cluster_RouteA Route A: Directed ortho-Lithiation (DoM) cluster_RouteB Route B: Pd-Catalyzed α-Arylation A1 2,3-Difluorophenol A2 THP Protection (DHP, H+) A1->A2 A3 DoM & Alkylation (n-BuLi, BrCH2CO2Et) A2->A3 A4 Deprotection & Methylation (H+, MeI, K2CO3) A3->A4 Final Ethyl 3,4-difluoro-2-methoxyphenylacetate A4->Final B1 1-Bromo-3,4-difluoro- 2-methoxybenzene B2 Cross-Coupling (Pd2(dba)3, Q-Phos, LiHMDS) B1->B2 B2->Final

Fig 2. Comparative synthetic workflows for Ethyl 3,4-difluoro-2-methoxyphenylacetate.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes based on standard process chemistry optimization parameters.

Performance MetricRoute A: DoM Strategy[7]Route B: Pd-Catalyzed α-Arylation
Overall Yield 45 – 52% (over 3 steps)78 – 85% (1 step)
Step Count 31
Reaction Temperatures -78 °C to 60 °C-10 °C to 25 °C (Ambient)
Key Reagents n-BuLi, DHP, MeIPd2(dba)3, Q-Phos, LiHMDS
Process Scalability Moderate (Cryogenic limits)High (Standard reactor compatible)
E-Factor (Waste) High (Multiple aqueous workups)Low (Streamlined purification)
Primary Impurity Risk Regioisomers, Des-fluoro byproductsHomocoupling byproducts

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Protocol 1: Route A (DoM & Alkylation Step)

Reference standard adapted from [7].

  • Preparation: Charge a flame-dried Schlenk flask with 2-(2,3-difluorophenoxy)tetrahydropyran (10.0 mmol) and anhydrous THF (30 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial: Internal temperature must not exceed -70 °C to prevent benzyne formation.

  • Lithiation: Add n-BuLi (11.0 mmol, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add ethyl 2-bromoacetate (12.0 mmol) neat, dropwise. Maintain -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Validation Checkpoint (IPC 1): Withdraw a 0.1 mL aliquot, quench with saturated NH4Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material (Rf ~0.6) and appearance of a new UV-active spot (Rf ~0.4) validates successful trapping.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Route B (Pd-Catalyzed α-Arylation)

Advanced catalytic methodology for direct ester arylation.

  • Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with Pd2(dba)3 (1.0 mol%), Q-Phos ligand (2.0 mol%), and 1-bromo-3,4-difluoro-2-methoxybenzene (10.0 mmol).

  • Solvent & Ester Addition: Add anhydrous toluene (20 mL) followed by ethyl acetate (30.0 mmol, 3 equiv).

  • Enolate Generation: Cool the mixture to -10 °C. Slowly add LiHMDS (12.0 mmol, 1.0 M in THF) dropwise. Causality: Slow addition prevents the localized exothermic degradation of the palladium catalyst.

  • Coupling: Remove the cooling bath and stir the reaction at 25 °C for 12 hours.

  • Validation Checkpoint (IPC 2): Perform HPLC analysis (C18 column, MeCN/H2O gradient). The reaction is deemed complete when the bromoarene peak area is < 1.0% relative to the product peak.

  • Workup & Isolation: Quench with 1M HCl (10 mL) to neutralize the base. Extract with MTBE (2 x 20 mL). Filter the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via vacuum distillation or silica gel chromatography to yield the pure Ethyl 3,4-difluoro-2-methoxyphenylacetate.

  • Final Validation: Confirm structure via 1H NMR (CDCl3): Expect a characteristic singlet at ~3.6 ppm for the ester α-protons (-CH2-CO2Et) and a singlet at ~3.9 ppm for the methoxy group (-OCH3).

Conclusion

While the classical DoM strategy (Route A) utilizes cheaper starting materials, its reliance on cryogenic temperatures and multiple protection/deprotection steps significantly inflates the E-factor and operational costs at scale. Conversely, the Palladium-Catalyzed α-Arylation (Route B) offers a highly convergent, single-step synthesis from the bromoarene. Despite the higher upfront cost of palladium and specialized phosphine ligands, Route B's superior atom economy, ambient operating conditions, and high yield make it the preferred choice for process chemists scaling up intermediates for Suzetrigine (VX-548) manufacturing.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Substituted tetrahydrofurans as modulators of sodium channels (Patent No. WO2021113627A1).
  • Qilu Pharmaceutical Co Ltd. (2025). A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid (Patent No. CN119285456A).
  • U.S. Food and Drug Administration (FDA). (2025). FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain.[Link]

  • American Chemical Society. (2025). Molecule of the Week: Suzetrigine.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3,4-difluoro-2-methoxyphenylacetate

Safe Handling and Operational Guide for Ethyl 3,4-difluoro-2-methoxyphenylacetate: A Mechanistic Approach to Personal Protective Equipment (PPE) As a Senior Application Scientist, I recognize that standard Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Guide for Ethyl 3,4-difluoro-2-methoxyphenylacetate: A Mechanistic Approach to Personal Protective Equipment (PPE)

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often provide generalized precautions that lack the scientific context necessary for advanced laboratory operations. For researchers and drug development professionals handling Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS: 1806330-92-6) , understanding why this molecule behaves the way it does is the foundation of a self-validating safety protocol.

This guide provides a mechanistic breakdown of the compound's hazard profile, translating its chemical structure into precise, actionable Personal Protective Equipment (PPE) strategies and operational workflows.

Chemical Profiling & Mechanistic Risk Assessment

Ethyl 3,4-difluoro-2-methoxyphenylacetate (Molecular Formula: C11​H12​F2​O3​ ) is a highly versatile bulk drug intermediate. However, its specific functional groups dictate a strict handling protocol:

  • The Fluorine Effect (Lipophilicity): The 3,4-difluoro substitution on the aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barriers and rapidly penetrate the lipid-rich stratum corneum[1].

  • The Ester Moiety (Reactivity): Upon contact with the moisture in human mucous membranes (eyes, respiratory tract) or skin, the ethyl acetate side chain can undergo localized hydrolysis. This reaction shifts the micro-environmental pH, leading to acute cellular inflammation.

Consequently, the compound carries three primary Global Harmonized System (GHS) hazard classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

PPE Matrix & Mechanistic Justification

According to the, PPE must be selected based on a rigorous hazard assessment[2]. The table below summarizes the quantitative hazard data and pairs it with the required PPE, explaining the physiological causality behind each choice.

Hazard CodePathophysiological RiskMechanistic CauseRequired PPE Intervention
H315 Skin IrritationLipophilic difluoro-aromatic ring enhances stratum corneum penetration; ester hydrolysis causes localized dermal inflammation.Nitrile gloves (≥5 mil thickness), flame-retardant lab coat.
H319 Serious Eye IrritationContact with ocular mucosa leads to rapid ester cleavage, disrupting tear film osmolarity and causing tissue damage.ANSI Z87.1 compliant chemical splash goggles.
H335 Respiratory IrritationVolatilization or aerosolization of the compound's dust irritates the respiratory epithelium.Chemical fume hood (80-100 fpm); N95/P100 respirator if outside hood.

Operational Workflow & Handling Protocol

To ensure absolute safety, integrate the following step-by-step methodology into your laboratory's standard operating procedures. This workflow aligns with the guidelines set forth in [3].

Standard Operating Procedure: Handling and Dispensing

  • Engineering Control Verification: Before handling, verify that the chemical fume hood has a continuous face velocity of 80-100 feet per minute (fpm). Never process this compound on an open laboratory bench[3].

  • PPE Donning Sequence: Inspect nitrile gloves for micro-tears. Don the flame-retardant lab coat, followed by ANSI Z87.1 splash goggles, and finally the nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate any exposed skin at the wrists[2].

  • Material Transfer: Use grounded, anti-static spatulas to weigh the compound. Fluorinated powders are highly susceptible to carrying static charges; anti-static tools prevent sudden aerosolization and subsequent inhalation risks.

  • Post-Handling Decontamination: Wipe down the analytical balance and fume hood surfaces with a mildly alkaline detergent solution. The alkalinity effectively hydrolyzes and neutralizes any residual ester. Follow with a deionized (DI) water rinse.

  • Doffing Sequence: Remove gloves inside out to encapsulate microscopic contamination. Wash hands immediately with soap and water[1].

Spill Response and Disposal Plan

Because of its halogenated nature, Ethyl 3,4-difluoro-2-methoxyphenylacetate requires specialized disposal considerations to prevent environmental toxicity and equipment damage.

Emergency Spill Protocol:

  • Evacuation & PPE: Evacuate the immediate area. The responder must don a half-mask respirator with organic vapor/particulate cartridges before re-entering.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, as they can react unpredictably with organic esters.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) waste container[1].

Authorized Disposal Plan: Label the container strictly as "Halogenated Organic Waste." Because the molecule contains two fluorine atoms, it must be disposed of via a certified waste management facility capable of high-temperature incineration. Critical Note: Ensure your waste vendor utilizes incinerators equipped with acid gas scrubbers; combusting this compound will generate highly toxic and corrosive Hydrogen Fluoride (HF) gas[1].

Visualizations of Safety Protocols

PPE_Mechanism Compound Ethyl 3,4-difluoro- 2-methoxyphenylacetate Vapor Vapor/Dust Generation Compound->Vapor Volatilization Skin Dermal Contact (Lipophilic) Compound->Skin Transfer Eye Aerosol Splash Compound->Eye Splashing Resp Respirator / Fume Hood (Blocks H335) Vapor->Resp Mitigated by Gloves Nitrile Gloves (Blocks H315) Skin->Gloves Mitigated by Goggles Splash Goggles (Blocks H319) Eye->Goggles Mitigated by

Mechanistic pathways of exposure and corresponding PPE interventions.

Operational_Workflow Start Storage (Cool, Dry) Keep tightly closed Prep Fume Hood Setup Verify Airflow Start->Prep PPE Don PPE (Gloves, Goggles, Coat) Prep->PPE Handle Dispense & Weigh (Anti-static tools) PPE->Handle Decon Decontaminate Work Area Handle->Decon Waste Segregate Waste (Halogenated Organics) Decon->Waste Dispose Incineration (HF Scrubbers req.) Waste->Dispose

Step-by-step operational workflow from storage to authorized disposal.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Retrieved from:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,4-difluoro-2-methoxyphenylacetate
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Ethyl 3,4-difluoro-2-methoxyphenylacetate
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